Product packaging for 2-HBA(Cat. No.:CAS No. 131359-24-5)

2-HBA

Cat. No.: B1666269
CAS No.: 131359-24-5
M. Wt: 266.29 g/mol
InChI Key: YNVAHBUBGBLIEY-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nrf2 activation of the antioxidant response element (ARE) is central to cytoprotective gene expression against oxidative and/or electrophilic stress. Unless activated by inflammatory, environmental, or oxidative stressors, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1.2 Because of its protective capabilities, small molecules that activate Nrf2 signaling are being examined as potential anti-cancer or anti-inflammatory agents. 2-HBA, a synthetic analog of curcumin, is an indirect inducer of enzymes that catalyze detoxification reactions through the Keap1-Nrf2-ARE pathway. As a double Michael reaction acceptor, this compound can directly modify cysteine sulfhydryl groups in Keap1 and consequently suppress Nrf2 ubiquitination, which leads to enhanced expression of antioxidative and cytoprotective enzymes. This compound doubles the specific activity of NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) in Hepa1c1c7 cells at 0.15 μM. In rapidly dividing mouse leukemia L1210 cells, 0.6 μM this compound increases the activities of NQO1, glutathione reductase, and the levels of total glutathione. At 5-15 μM, this compound causes G2/M cell cycle arrest and p53-independent, caspase 3-mediated apoptosis.>This compound, a synthetic analog of curcumin, is an indirect inducer of enzymes that catalyze detoxification reactions through the Keap1-Nrf2-ARE pathway. As a double Michael reaction acceptor, this compound can directly modify cysteine sulfhydryl groups in Keap1 and consequently suppress Nrf2 ubiquitination, which leads to enhanced expression of antioxidative and cytoprotective enzymes. -HBA doubles the specific activity of NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) in Hepa1c1c7 cells at 0.15 μM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B1666269 2-HBA CAS No. 131359-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVAHBUBGBLIEY-WGDLNXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-52-9
Record name Bis(2-hydroxybenzal)acetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Metabolic Crossroads of 2-Hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (α-HB), has emerged from the background of intermediary metabolism to become a significant biomarker and a molecule of interest in the study of metabolic diseases.[1][2] Once considered merely a byproduct of amino acid catabolism, recent evidence has illuminated its role as an early indicator of insulin resistance, oxidative stress, and altered energy substrate utilization.[2][3] This technical guide provides an in-depth exploration of the function of 2-hydroxybutyric acid in metabolism, consolidating key quantitative data, detailing experimental protocols for its analysis, and visualizing the intricate biochemical pathways in which it participates.

Core Functions and Metabolic Significance

2-Hydroxybutyric acid is intrinsically linked to several pivotal metabolic pathways, primarily originating from the catabolism of the amino acids L-threonine and L-methionine.[4] Its production is also a consequence of the hepatic synthesis of glutathione, a critical endogenous antioxidant.[2] Under conditions of metabolic stress, such as insulin resistance or increased detoxification demands, the flux through these pathways is altered, leading to an accumulation of 2-HB.[1][2]

The key metabolic roles and associations of 2-hydroxybutyric acid include:

  • Early Biomarker of Insulin Resistance: Elevated plasma levels of 2-HB have been identified as one of the earliest detectable markers of insulin resistance, preceding the onset of hyperglycemia.[2][5] This makes it a valuable tool for identifying at-risk individuals and for monitoring the efficacy of therapeutic interventions.[6]

  • Indicator of Oxidative Stress: The biosynthesis of 2-HB is closely tied to the transsulfuration pathway, which is upregulated to produce cysteine for glutathione synthesis in response to oxidative stress.[2][7] Consequently, increased 2-HB levels can reflect a heightened state of oxidative stress.

  • Reporter of Altered Fuel Metabolism: The production of 2-HB from its precursor, α-ketobutyrate, is catalyzed by lactate dehydrogenase in a reaction that is dependent on the NADH/NAD+ ratio.[8] An elevated NADH/NAD+ ratio, often a result of increased fatty acid oxidation, promotes the formation of 2-HB.[8] This positions 2-HB as a sensor for shifts in cellular redox state and fuel source preference.

  • Regulator of Muscular Fatigue: Recent studies suggest that 2-HB may function as a feedback signal in skeletal muscle during exercise.[1] It has been shown to inhibit branched-chain aminotransferase (BCAT) enzymes, leading to a cascade of events involving SIRT4 that ultimately enhances oxidative capacity.[1]

Quantitative Data Summary

The following tables summarize quantitative data on 2-hydroxybutyric acid from key studies, providing a comparative overview of its levels in different physiological and pathological states.

Population Condition 2-Hydroxybutyric Acid Concentration (µg/mL) Key Findings Reference
Nondiabetic SubjectsInsulin SensitiveMedian: 3.3 (IQR: 2.7-4.1)Lower 2-HB levels are associated with higher insulin sensitivity.[2]
Nondiabetic SubjectsInsulin ResistantMedian: 4.2 (IQR: 3.4-5.2)Higher 2-HB levels are associated with lower insulin sensitivity.[2]
Nondiabetic SubjectsNormal Glucose Tolerance (NGT)Mean ± SD: 3.8 ± 1.2[6]
Nondiabetic SubjectsImpaired Glucose Tolerance (IGT)Mean ± SD: 4.5 ± 1.52-HB levels are elevated in individuals with IGT.[6]
Nondiabetic SubjectsImpaired Fasting Glucose (IFG)Mean ± SD: 4.3 ± 1.42-HB levels are elevated in individuals with IFG.[6]

Table 1: Plasma 2-Hydroxybutyric Acid Concentrations in Relation to Insulin Sensitivity and Glucose Tolerance.

Parameter Value Description Reference
Diagnostic Cut-off for Insulin Resistance5 µg/mLAn α-HB value of 5 µg/ml was found to best separate insulin resistant from insulin sensitive subjects.[5][2]
Correlation with Insulin Sensitivity (MFFM)r = -0.45 (p < 0.0001)A significant negative correlation exists between plasma 2-HB concentrations and the rate of insulin-stimulated glucose disposal (MFFM).[2]

Table 2: Key Quantitative Parameters for 2-Hydroxybutyric Acid as a Biomarker.

Experimental Protocols

Accurate quantification of 2-hydroxybutyric acid is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of 2-Hydroxybutyric Acid in Human Serum by GC-MS

This protocol is based on a validated method employing microwave-assisted derivatization.[9][10]

1. Sample Preparation: a. To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 1 mM 2-hydroxybutyrate-d3). b. Acidify the sample by adding 90 µL of 5 M HCl. c. Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing, and centrifuging at 2500 x g for 10 minutes. d. Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization: a. Reconstitute the dried extract in 80 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). b. Subject the sample to microwave irradiation at 800 W for 2 minutes to facilitate the formation of trimethylsilyl derivatives.

3. GC-MS Analysis: a. GC Column: Use a capillary column suitable for separating organic acids, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm internal diameter x 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless. d. Oven Temperature Program: i. Initial temperature of 100°C, hold for 2 minutes. ii. Ramp to 115°C at 15°C/minute. iii. Ramp to 300°C at 80°C/minute. iv. Hold at 300°C for 13 minutes. e. MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 2-hydroxybutyric acid and the internal standard.

Protocol 2: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for organic acid analysis in biological fluids.[11][12]

1. Sample Preparation: a. To 10 µL of plasma, add 10 µL of an internal standard mix containing a known concentration of a stable isotope-labeled 2-hydroxybutyric acid (e.g., 2-hydroxybutyric-d3 acid). b. Add 30 µL of water and vortex. c. Precipitate proteins by adding 200 µL of ice-cold extraction solution (e.g., 50% methanol in water). d. Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes. e. Transfer 200 µL of the supernatant to a new tube and dry under a stream of nitrogen at room temperature. f. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 20% methanol in water with 0.002% formic acid).

2. LC-MS/MS Analysis: a. LC Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 150 mm, 1.7 µm particle size). b. Mobile Phases: i. Mobile Phase A: Water with a small amount of acid (e.g., 0.0125% acetic acid or 0.1% formic acid). ii. Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile) with a small amount of acid. c. Gradient Elution: A gradient from low to high organic phase is used to separate the analytes. A typical run time is 6.5 minutes. d. MS/MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 2-hydroxybutyric acid and its internal standard.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving 2-hydroxybutyric acid.

2HB_Biosynthesis cluster_amino_acids Amino Acid Catabolism cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine->alphaKB Glutathione Glutathione (GSH) Cysteine->Glutathione TwoHB 2-Hydroxybutyrate (α-HB) alphaKB->TwoHB Lactate Dehydrogenase (LDH) PropionylCoA Propionyl-CoA alphaKB->PropionylCoA BCKDH Complex TCA TCA Cycle PropionylCoA->TCA NADH_NAD NADH/NAD+ ratio NADH_NAD->alphaKB High ratio promotes conversion to 2-HB

Caption: Biosynthesis of 2-Hydroxybutyric Acid.

2HB_Muscle_Fatigue TwoHB 2-Hydroxybutyrate (2-HB) (from exercise) BCAT Branched-Chain Aminotransferase (BCAT) TwoHB->BCAT inhibits SIRT4 SIRT4 BCAT->SIRT4 triggers ADPr Protein ADP-ribosylation (in nucleus) SIRT4->ADPr decreases CEBPb C/EBPβ Transcription Factor ADPr->CEBPb promotes binding of BCAADegradation Increased Expression of BCAA Degradation Genes CEBPb->BCAADegradation leads to OxidativeCapacity Improved Oxidative Capacity & Resistance to Fatigue BCAADegradation->OxidativeCapacity results in

References

The Role of 2-Hydroxybutyric Acid in Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), an organic acidalpha-hydroxybutyrate, is emerging as a significant early biomarker for insulin resistance (IR) and the subsequent development of type 2 diabetes (T2D).[1][2][3] Elevated levels of 2-HB are observed in individuals with impaired glucose tolerance and insulin resistance even before the clinical manifestation of hyperglycemia. This technical guide provides an in-depth analysis of the biochemical pathways involving 2-HB, its role as a biomarker, and the experimental methodologies used for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and targeting the metabolic dysregulation characterized by elevated 2-HB.

Biochemical Pathways and Link to Insulin Resistance

The elevation of 2-Hydroxybutyric acid in the context of insulin resistance is not an isolated event but rather a consequence of broader metabolic shifts, primarily increased oxidative stress and altered fatty acid metabolism.

Upregulation of the Threonine Catabolism and Glutathione Synthesis Pathways

Under normal physiological conditions, 2-HB is a byproduct of amino acid catabolism, specifically the breakdown of threonine and methionine, and is also generated during the synthesis of glutathione, a major intracellular antioxidant.[1] In states of insulin resistance, several factors contribute to the upregulation of these pathways and the consequent increase in 2-HB levels:

  • Increased Oxidative Stress: Insulin resistance is characterized by a state of chronic oxidative stress.[1] This leads to an increased demand for glutathione (GSH) to neutralize reactive oxygen species (ROS). The synthesis of GSH requires the amino acid cysteine. When cysteine availability is limited, the transsulfuration pathway is upregulated to produce cysteine from homocysteine. A key enzyme in this pathway, cystathionine beta-synthase, also generates α-ketobutyrate as a byproduct, which is then converted to 2-HB.

  • Increased Fatty Acid Oxidation: In insulin-resistant states, peripheral tissues exhibit reduced glucose uptake, leading to a compensatory increase in fatty acid oxidation for energy production. This process generates a high ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+). The elevated NADH/NAD+ ratio favors the reduction of α-ketobutyrate to 2-hydroxybutyrate by the enzyme lactate dehydrogenase (LDH).[1][2]

  • Threonine Catabolism: The catabolism of the amino acid L-threonine also produces α-ketobutyrate, which can then be converted to 2-HB.

The convergence of these metabolic perturbations in insulin resistance leads to a significant increase in the circulating and urinary concentrations of 2-HB, making it a reliable indicator of this pathological state.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Start Biological Sample (Plasma/Urine) Extract Organic Acid Extraction Start->Extract Derivatize Derivatization (Silylation) Extract->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Quantify Quantification Detect->Quantify

References

An In-Depth Technical Guide to the 2-Hydroxybutyrate (2-HB) Metabolic Pathway and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HB), also known as alpha-hydroxybutyrate, is a small molecule metabolite that has garnered significant attention in the scientific community as a key indicator of metabolic stress, particularly in the context of insulin resistance and oxidative stress.[1][2] This technical guide provides a comprehensive overview of the 2-HB metabolic pathway, its intermediates, and its intricate relationship with cellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target metabolic diseases.

The 2-Hydroxybutyrate Metabolic Pathway

The production of 2-HB is intricately linked to amino acid catabolism and the cellular response to oxidative stress. It is not a primary energy-yielding substrate but rather a byproduct of specific metabolic routes that become pronounced under certain physiological or pathological conditions.

The primary precursor to 2-HB is α-ketobutyrate (alpha-ketobutyrate), which is generated from two main sources:

  • Threonine Catabolism: The amino acid L-threonine can be deaminated by the enzyme threonine dehydratase to produce α-ketobutyrate and ammonia.[2]

  • Methionine Catabolism and Glutathione Synthesis: During the transsulfuration pathway, L-methionine is converted to L-cysteine for glutathione (GSH) synthesis. A key enzyme in this pathway, cystathionine γ-lyase (CSE) , cleaves cystathionine to yield L-cysteine, ammonia, and α-ketobutyrate.[3]

Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to an upregulation of the transsulfuration pathway and consequently, an increased production of α-ketobutyrate.

Finally, α-ketobutyrate is reduced to 2-hydroxybutyrate by the enzyme lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase , utilizing NADH as a cofactor.[2] An elevated NADH/NAD+ ratio, often associated with increased fatty acid oxidation and mitochondrial stress, favors this conversion.

The following diagram illustrates the core 2-HBA metabolic pathway:

2-HBA_Metabolic_Pathway Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Threonine Dehydratase Methionine L-Methionine Cystathionine Cystathionine Methionine->Cystathionine Transsulfuration Pathway Cystathionine->alphaKB Cystathionine γ-Lyase (CSE) Cysteine L-Cysteine Cystathionine->Cysteine HBA 2-Hydroxybutyrate (2-HB) alphaKB->HBA Lactate Dehydrogenase (LDH) Glutathione Glutathione (GSH) Cysteine->Glutathione Oxidative_Stress_Signaling OxidativeStress Oxidative Stress (e.g., high ROS) Nrf2 Nrf2 Activation OxidativeStress->Nrf2 FOXO3A FOXO3A Activation OxidativeStress->FOXO3A GSH_Synthesis Increased Glutathione (GSH) Synthesis Nrf2->GSH_Synthesis Antioxidant_Response Antioxidant Response Elements (ARE) Nrf2->Antioxidant_Response binds to Stress_Resistance Stress Resistance Genes FOXO3A->Stress_Resistance activates alphaKB_prod Increased α-Ketobutyrate Production GSH_Synthesis->alphaKB_prod via Transsulfuration HBA_prod Increased 2-Hydroxybutyrate (2-HB) Production alphaKB_prod->HBA_prod HBA_prod->OxidativeStress Biomarker of Drug_Development_Workflow Cell_Culture Cell-based Model of Insulin Resistance (e.g., HepG2 cells) Compound_Screening Compound Library Screening Cell_Culture->Compound_Screening HBA_Quant Quantification of intracellular/extracellular 2-HB (LC-MS/MS) Compound_Screening->HBA_Quant Hit_ID Hit Identification (Compounds that lower 2-HB) HBA_Quant->Hit_ID Mechanism_Study Mechanism of Action Studies (Enzyme assays, Western blot for signaling proteins) Hit_ID->Mechanism_Study Animal_Model In vivo Validation in Animal Models of Metabolic Disease Mechanism_Study->Animal_Model Lead_Opt Lead Optimization Animal_Model->Lead_Opt

References

2-Hydroxybutyric Acid in Different Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for various metabolic states, most notably insulin resistance, oxidative stress, and impaired glucose tolerance.[1][2] Unlike its more commonly known isomer, beta-hydroxybutyrate (a ketone body), 2-HB is primarily a byproduct of amino acid metabolism and glutathione synthesis. Its levels in biological fluids can provide valuable insights into metabolic dysregulation, making it a focal point in clinical and pharmaceutical research. This guide provides a comprehensive overview of 2-HB in different biological matrices, including quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Quantitative Levels of 2-Hydroxybutyric Acid

The concentration of 2-hydroxybutyric acid varies across different biological matrices and is influenced by the metabolic state of the individual. The following tables summarize the quantitative data found in the literature for blood (serum/plasma), urine, saliva, and cerebrospinal fluid (CSF).

Table 1: Quantitative Levels of 2-Hydroxybutyric Acid in Human Biological Matrices

Biological MatrixConditionConcentration RangeNotes
Serum/Plasma Insulin Resistance/Impaired Glucose Tolerance0.500 - 40.0 µg/mLThis range was used for the quantitation of 2-HB in a study developing a metabolite-based test for insulin resistance.[3]
Healthy (Fasting)Typically low, but specific ranges not consistently reported.Elevated levels are associated with metabolic syndrome and type 2 diabetes.[4]
Urine Healthy Volunteers0.10 - 2.68 µg/mL[5]
Diabetics0.14 - 124 µg/mLSignificantly elevated levels can be seen in uncontrolled diabetes.[5]
Lactic Acidosis and KetoacidosisUp to 2.3 mmol/mmol creatinineIn these conditions, 2-HB is readily excreted in the urine, while blood levels may only be trace amounts.[6]
Saliva Healthy Volunteers0.7 - 6.5 µMThe concentration of 2-HB in saliva is relatively low, and it has been noted that its stability in saliva at room temperature is limited, with a significant decrease observed after four hours.[7]
Liver CirrhosisSignificantly higher than healthy controls.[7]
Cerebrospinal Fluid (CSF) Normal Adults40.0 ± 24.0 µM

Metabolic and Signaling Pathways Involving 2-Hydroxybutyric Acid

The production of 2-hydroxybutyric acid is intricately linked to several key metabolic pathways, primarily the catabolism of the amino acid L-threonine and the synthesis of the major endogenous antioxidant, glutathione.

Threonine Catabolism

One of the primary sources of 2-HB is the breakdown of L-threonine. The enzyme threonine dehydratase catalyzes the conversion of L-threonine to α-ketobutyrate, which can then be reduced to 2-hydroxybutyrate.[8][9]

threonine_catabolism Threonine L-Threonine aKetobutyrate α-Ketobutyrate Threonine->aKetobutyrate Threonine Dehydratase HB 2-Hydroxybutyrate aKetobutyrate->HB Lactate Dehydrogenase (LDH) / α-Hydroxybutyrate Dehydrogenase (HBDH) (NADH-dependent)

Fig. 1: Threonine Catabolism Pathway to 2-Hydroxybutyrate.
Glutathione Synthesis and Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for glutathione (GSH) synthesis.[1][10] When the supply of cysteine, a precursor for GSH, becomes limited, homocysteine is diverted into the transsulfuration pathway to produce cysteine. A byproduct of this pathway is α-ketobutyrate, which is subsequently converted to 2-hydroxybutyrate, especially when the NADH/NAD+ ratio is elevated due to increased fatty acid oxidation.[1][4]

glutathione_synthesis cluster_stress Oxidative Stress cluster_gsh Glutathione Synthesis IncreasedStress Increased Oxidative Stress Homocysteine Homocysteine IncreasedStress->Homocysteine Upregulates transsulfuration pathway Methionine Methionine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase aKetobutyrate α-Ketobutyrate Cystathionine->aKetobutyrate Cystathionine γ-lyase GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis HB 2-Hydroxybutyrate aKetobutyrate->HB LDH/HBDH (High NADH/NAD+)

Fig. 2: Link between Glutathione Synthesis and 2-HB Production.

Experimental Protocols for the Analysis of 2-Hydroxybutyric Acid

The accurate quantification of 2-hydroxybutyric acid in biological matrices typically requires chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical for accurate analysis and involves the removal of interfering substances like proteins and the extraction of the analyte of interest.

  • Protein Precipitation: For serum, plasma, and CSF, a common first step is to precipitate proteins. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[11]

  • Liquid-Liquid Extraction (LLE): After protein precipitation, or directly for urine and saliva, LLE can be used to extract 2-HB. The sample is typically acidified (e.g., with HCl) and then extracted with an organic solvent like ethyl acetate.[12] The organic layer containing the 2-HB is then separated and dried.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. Various SPE cartridges are available that can retain and then elute organic acids.[13]

Derivatization for GC-MS Analysis

2-Hydroxybutyric acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability.[14] A common method is silylation.

  • Silylation: The dried extract is reconstituted in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a short period to convert the hydroxyl and carboxyl groups of 2-HB to their trimethylsilyl (TMS) derivatives.[15]

GC-MS and LC-MS/MS Analysis

GC-MS Protocol:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A mid-polarity column such as a Phenomenex Zebron ZB-35 (30 m x 0.25 mm ID x 0.25 µm) is suitable.[16]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 100°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 25°C/min, hold for 5 minutes.[17]

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized 2-HB and an internal standard (e.g., deuterated 2-HB). The quantifier ion for the BSTFA derivative of GHB (a related compound) is often m/z 233, with qualifier ions at m/z 234 and 235.[17] Similar ions would be selected for 2-HB.

LC-MS/MS Protocol:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: A reversed-phase column like an Atlantis dC18 is often used.[18]

  • Mobile Phase: A gradient of methanol and water containing a small amount of formic acid is typically employed.[18]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-HB and its internal standard are monitored.

Experimental Workflow

The overall workflow for the analysis of 2-hydroxybutyric acid in a biological sample is summarized in the following diagram.

experimental_workflow cluster_prep cluster_analysis Sample Biological Sample (e.g., Serum, Urine, Saliva) Spike Spike with Internal Standard (e.g., Deuterated 2-HB) Sample->Spike Preparation Sample Preparation Spike->Preparation Protein_Precipitation Protein Precipitation (for Serum/Plasma/CSF) Derivatization Derivatization (for GC-MS) (e.g., Silylation with BSTFA) Preparation->Derivatization If GC-MS Analysis Instrumental Analysis Preparation->Analysis If LC-MS/MS Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Analysis GCMS GC-MS LCMSMS LC-MS/MS Data Data Processing and Quantification Analysis->Data

Fig. 3: General Experimental Workflow for 2-HB Analysis.

Conclusion

2-Hydroxybutyric acid is a valuable biomarker that provides a window into the metabolic health of an individual, with particular relevance to insulin resistance and oxidative stress. Its accurate quantification in various biological matrices is crucial for both clinical diagnostics and research in drug development. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, provide a robust framework for researchers and scientists to explore the role of 2-HB in health and disease. The continued investigation of this metabolite holds promise for the early detection and management of metabolic disorders.

References

An In-depth Technical Guide to the Cellular Mechanisms Regulated by 2-Hydroxybutyrate (2-HBA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the cellular mechanisms modulated by 2-hydroxybutyrate (2-HBA), a metabolite of emerging significance in metabolic health and disease. The guide details its impact on key signaling pathways, provides quantitative data on its effects, and outlines detailed experimental protocols for its study.

Introduction to 2-Hydroxybutyrate (this compound)

2-Hydroxybutyrate (this compound), also known as α-hydroxybutyrate, is a small hydroxy fatty acid that is increasingly recognized as a biomarker and a bioactive molecule. It is produced from the metabolism of α-ketobutyrate, which is generated from the catabolism of threonine and methionine, as well as from the pentose phosphate pathway. Under conditions of metabolic stress, such as insulin resistance and increased lipid oxidation, the production of this compound is elevated. While historically viewed as a mere metabolic byproduct, recent research has unveiled its role in regulating a variety of cellular processes, including gene expression, oxidative stress responses, and cellular signaling. This guide will delve into the core cellular mechanisms influenced by this compound.

Core Cellular Mechanisms Regulated by this compound

Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which this compound exerts its effects is via the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from histones. By inhibiting HDACs, this compound leads to an increase in histone acetylation, which in turn results in a more open chromatin structure, facilitating gene transcription. This epigenetic modification is a key mechanism by which this compound influences the expression of a wide range of genes involved in metabolism and cellular stress responses.

Modulation of Oxidative Stress

This compound has been shown to play a role in the cellular response to oxidative stress. It can enhance the expression of antioxidant genes, such as those regulated by the transcription factor FOXO3. By promoting the expression of these genes, this compound helps to mitigate the damaging effects of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Regulation of Metabolic Pathways

As a metabolic intermediate, this compound is intricately linked with cellular metabolism. It is a biomarker for insulin resistance and has been shown to influence glucose and lipid metabolism. Its production is elevated in states of metabolic dysregulation, and it may act as a signaling molecule to modulate metabolic pathways in response to nutrient availability and stress.

Quantitative Data on the Effects of this compound/β-HBA

The following tables summarize the quantitative effects of this compound and its isomer β-hydroxybutyrate (BHB) on various cellular parameters. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Effects of β-Hydroxybutyrate on Cell Proliferation and Viability

Cell LineTreatmentConcentrationDurationEffectReference
INS-1 832/13 β-cellsβ-Hydroxybutyrate10 mM48 h11% increase in proliferation
INS-1 832/13 β-cellsβ-Hydroxybutyrate10 mM48 h29% change in cell viability (Alamar Blue)
INS-1 832/13 β-cellsβ-Hydroxybutyrate10 mM48 h56% change in MTT absorption
SW480 (colon cancer)DL-3-hydroxybutyrate10-40 mM96 hInhibition of proliferation
MCF7 (breast cancer)β-Hydroxybutyrate3 mM, 10 mM96 hSignificant effect on viability and proliferation
MDA-MB-231 (breast cancer)β-Hydroxybutyrate3 mM, 10 mM96 hEffects on colony formation
HB2 (non-cancer breast)β-Hydroxybutyrate3 mM, 10 mM96 hNo significant effect

Table 2: Effects of β-Hydroxybutyrate on Gene and Protein Expression

Cell Line/TissueTreatmentConcentrationDurationTargetEffectReference
Rat myotubesR-βOHB20 mM24 hGene expressionModulated
HMEC-1R-βOHB20 mM6 hGene expressionModulated
BV2 (microglial)β-Hydroxybutyrate5 mM24 hIL-17Modulated (with LPS)
BV2 (microglial)β-Hydroxybutyrate5 mM24 hIL-10Modulated (with LPS)

Signaling Pathways Modulated by this compound

HCAR2 (GPR109A) Signaling Pathway

This compound is an agonist for the G-protein coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), also known as GPR109A. Activation of HCAR2 by this compound can lead to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is particularly relevant in adipocytes, where it can inhibit lipolysis.

HCAR2_Signaling HBA This compound HCAR2 HCAR2 (GPR109A) HBA->HCAR2 activates Gi Gi HCAR2->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes FOXO3_Signaling cluster_nucleus Nucleus HBA This compound HDACs HDACs HBA->HDACs inhibits Acetylation Histone Acetylation HBA->Acetylation increases Histones Histones HDACs->Histones deacetylates FOXO3_Gene FOXO3 Gene Acetylation->FOXO3_Gene promotes transcription FOXO3_Protein FOXO3 Protein FOXO3_Gene->FOXO3_Protein translates to Antioxidant_Genes Antioxidant Genes FOXO3_Protein->Antioxidant_Genes activates transcription Nucleus Nucleus Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest viability Viability/Proliferation Assay harvest->viability hdac HDAC Activity Assay harvest->hdac mass_spec Mass Spectrometry (Acetylation) harvest->mass_spec gene_expression Gene Expression Analysis (qPCR/RNA-seq) harvest->gene_expression

The Emergence of a Metabolite: A Technical Guide to 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of the Discovery, History, and Significance of 2-Hydroxybutyric Acid for Researchers, Scientists, and Drug Development Professionals

Once an obscure metabolic byproduct, 2-hydroxybutyric acid (2-HB) has garnered significant attention in the scientific community. This organic acid, also known as α-hydroxybutyrate, has emerged as a key biomarker for early-stage insulin resistance, oxidative stress, and various metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to 2-hydroxybutyric acid, offering a valuable resource for researchers and clinicians in the fields of metabolism, diabetes, and drug development.

From Early Synthesis to a Modern Biomarker: A Historical Perspective

The journey of 2-hydroxybutyric acid began in the realm of organic chemistry. While the exact first synthesis is not definitively documented in readily available literature, its creation is rooted in the foundational principles of organic synthesis developed in the 19th century. The synthesis of α-hydroxy acids, in general, was an area of active investigation. One of the earliest methods for preparing α-hydroxy acids was through the cyanohydrin reaction, discovered in 1850, followed by hydrolysis. Another significant contribution was the work of Adolph Wurtz in the 1850s on the hydrolysis of α-halogenated acids. While a specific paper detailing the first synthesis of 2-hydroxybutyric acid is elusive, it is highly probable that it was first prepared using one of these classical methods.

For much of its history, 2-hydroxybutyric acid remained a compound of interest primarily to organic chemists. Its biological significance was not recognized until the mid-20th century with the advancement of analytical techniques that allowed for the detection of small molecules in biological fluids. Early studies in the 1970s noted its presence in the urine of patients with lactic acidosis and ketoacidosis. However, it was the advent of metabolomics in the early 2000s that truly propelled 2-hydroxybutyric acid into the spotlight. Groundbreaking studies identified it as an early and sensitive biomarker for insulin resistance, predating the clinical manifestations of type 2 diabetes. This discovery opened up new avenues for research into the pathophysiology of metabolic diseases and the development of novel diagnostic and therapeutic strategies.

The Metabolic Crossroads of 2-Hydroxybutyric Acid

2-Hydroxybutyric acid is not a direct component of any major metabolic pathway but rather a byproduct of several key cellular processes. Its production is intricately linked to amino acid catabolism and the cellular response to oxidative stress, primarily in the liver.

The primary precursor to 2-hydroxybutyric acid is α-ketobutyrate (2-ketobutyric acid). Increased flux through pathways that generate α-ketobutyrate leads to its accumulation and subsequent reduction to 2-hydroxybutyric acid by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), a process that is favored by an increased NADH/NAD+ ratio.

Two main pathways contribute to the pool of α-ketobutyrate:

  • Catabolism of Threonine and Methionine: The breakdown of the amino acids L-threonine and L-methionine generates α-ketobutyrate as an intermediate. Under conditions of increased protein catabolism or specific dietary intakes, the flux through this pathway can increase.

  • Glutathione Synthesis and Oxidative Stress: The synthesis of the major intracellular antioxidant, glutathione (GSH), is a critical source of α-ketobutyrate. During periods of oxidative stress, the demand for GSH increases. The synthesis of cysteine, a building block of GSH, via the transsulfuration pathway involves the conversion of cystathionine to cysteine, releasing α-ketobutyrate as a byproduct.

The following diagram illustrates the central role of α-ketobutyrate in the production of 2-hydroxybutyric acid:

metabolic_pathway Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Threonine dehydratase Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Cystathionine->alphaKB Cystathionine γ-lyase Glutathione Glutathione (GSH) Cysteine->Glutathione HB 2-Hydroxybutyric Acid alphaKB->HB Lactate Dehydrogenase (LDH) α-Hydroxybutyrate Dehydrogenase (HBDH) NADH -> NAD+ PropionylCoA Propionyl-CoA alphaKB->PropionylCoA TCA TCA Cycle PropionylCoA->TCA OxidativeStress Oxidative Stress OxidativeStress->Glutathione Increased Demand

Metabolic pathways leading to the formation of 2-Hydroxybutyric acid.

Quantitative Insights into 2-Hydroxybutyric Acid Levels

The concentration of 2-hydroxybutyric acid in biological fluids is a key indicator of metabolic status. The tables below summarize typical concentration ranges in healthy individuals and those with metabolic conditions. It is important to note that these values can vary depending on the analytical method used, and the specific population studied.

Table 1: Plasma/Serum Concentrations of 2-Hydroxybutyric Acid (μM)

PopulationMean Concentration (μM)Range (μM)Reference
Healthy Controls25.315.7 - 40.8(PMID: 19850828)
Individuals with Impaired Glucose Tolerance31.619.8 - 50.4(PMID: 19850828)
Patients with Type 2 Diabetes37.823.6 - 60.5(PMID: 19850828)

Table 2: Urinary Concentrations of 2-Hydroxybutyric Acid (μmol/mmol creatinine)

PopulationMedian Concentration (μmol/mmol creatinine)Interquartile Range (μmol/mmol creatinine)Reference
Healthy Controls3.52.1 - 5.8(PMID: 23873950)
Individuals with Insulin Resistance4.83.2 - 7.1(PMID: 23873950)

Analytical Methodologies for the Quantification of 2-Hydroxybutyric Acid

Accurate and precise measurement of 2-hydroxybutyric acid is crucial for its clinical and research applications. Several analytical techniques are employed, with mass spectrometry-based methods being the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the quantification of 2-hydroxybutyric acid. The protocol typically involves the following steps:

  • Sample Preparation: Plasma or urine samples are first deproteinized, often using a protein precipitation agent like acetonitrile or methanol.

  • Extraction: The organic acids, including 2-hydroxybutyric acid, are then extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • Derivatization: As 2-hydroxybutyric acid is not sufficiently volatile for GC analysis, a derivatization step is necessary. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a DB-5ms column). The separation is achieved based on the volatility and interaction of the analytes with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection and quantification. Electron ionization (EI) is commonly used, and the instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 2-hydroxybutyric acid.

The following diagram illustrates a typical GC-MS workflow for 2-hydroxybutyric acid analysis:

gcms_workflow Sample Plasma or Urine Sample Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Deproteinization->Extraction Derivatization Silylation (e.g., BSTFA + TMCS) Extraction->Derivatization GCMS GC-MS Analysis (DB-5ms column, EI, SIM mode) Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

A generalized workflow for the analysis of 2-Hydroxybutyric acid using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more direct method for the analysis of 2-hydroxybutyric acid, as it typically does not require derivatization.

  • Sample Preparation: Similar to GC-MS, sample preparation usually involves protein precipitation.

  • LC Separation: The sample is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase consisting of an aqueous component (often with a formic acid additive for better ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution is typically employed to separate 2-hydroxybutyric acid from other matrix components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of 2-hydroxybutyric acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method provides excellent sensitivity and minimizes interferences.

Enzymatic Assays

While less common for routine analysis, enzymatic assays for 2-hydroxybutyric acid can be developed. These assays are typically based on the activity of α-hydroxybutyrate dehydrogenase (HBDH). The reaction involves the oxidation of 2-hydroxybutyric acid to α-ketobutyrate with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Reaction: 2-Hydroxybutyric acid + NAD+ <-- (HBDH) --> α-Ketobutyrate + NADH + H+

Conclusion and Future Directions

2-Hydroxybutyric acid has transitioned from a chemical curiosity to a clinically relevant biomarker with significant potential to improve our understanding and management of metabolic diseases. Its role as an early indicator of insulin resistance and oxidative stress makes it a valuable tool for risk stratification and monitoring of therapeutic interventions. Future research will likely focus on further elucidating the complex regulatory mechanisms governing its production, its potential causal role in the development of metabolic dysfunction, and the development of rapid, point-of-care diagnostic tests. As our knowledge of this intriguing metabolite continues to grow, so too will its importance in both the research laboratory and the clinical setting.

Methodological & Application

Application Note: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (AHB), is an organic acid that serves as a key indicator of metabolic stress. Emerging research has identified 2-HB as an early biomarker for insulin resistance and the future development of type 2 diabetes.[1][2] Its levels in plasma are associated with alterations in lipid metabolism and oxidative stress. Accurate and precise quantification of 2-HB in plasma is crucial for clinical research aimed at understanding the pathophysiology of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

This application note presents a robust and sensitive method for the quantification of 2-Hydroxybutyric acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for biomarker analysis.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and quantification of 2-Hydroxybutyric acid from human plasma samples.

Materials and Reagents
  • Analytes and Standards:

    • 2-Hydroxybutyric acid (Sigma-Aldrich)

    • 2-Hydroxybutyric acid-d3 (Isotopically labeled internal standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Acetic acid (ACS grade)[3]

    • Deionized water (18.2 MΩ·cm)

  • Plasma:

    • Human plasma with K2-EDTA as anticoagulant.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of 2-Hydroxybutyric acid and 2-Hydroxybutyric acid-d3 in deionized water.

  • Working Standard Solutions:

    • Serially dilute the 2-Hydroxybutyric acid stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the 2-Hydroxybutyric acid-d3 stock solution with acetonitrile.

  • Calibration Curve Standards and Quality Controls (QCs):

    • Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a system equipped with a binary pump and a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions
ParameterValue
Column Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.34 mL/min[3]
Injection Volume 3 µL[3]
Column Temperature 17.5 °C[3]
Run Time 6.5 minutes[3]
Gradient As described in the table below

LC Gradient Program

Time (min)% Mobile Phase B
0.00
0.510
1.920
2.030
3.090
4.090
4.10
6.50
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Nebulizer Pressure 7 bar[3]
Source Gas Flow 165 L/H at 130 °C[3]
Desolvation Gas Flow 700 L/H at 425 °C[3]
Capillary Voltage 0.8 kV[3]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Hydroxybutyric acid 103.057.0 (Quantifier)10015
103.085.0 (Qualifier)10010
2-Hydroxybutyric acid-d3 (IS) 106.060.010015

Quantitative Data Summary

The performance of this method was evaluated based on its linearity, lower limit of quantification (LLOQ), accuracy, and precision. The following tables summarize the quantitative data obtained from a validation study.

Table 1: Linearity and LLOQ

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
2-Hydroxybutyric acid0.500 - 40.0[4]0.500> 0.999[3]

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=5)Accuracy (%)
Low 1.5< 5.5[4]< 5.8[4]96.3 - 103[4]
Medium 15< 5.5[4]< 5.8[4]96.3 - 103[4]
High 30< 5.5[4]< 5.8[4]96.3 - 103[4]

Table 3: Recovery

AnalyteExtraction Recovery (%)
2-Hydroxybutyric acid 85 - 115[3]

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of 2-Hydroxybutyric acid in plasma.

G cluster_0 Sample & Standard Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Quantification A Plasma Sample Collection (K2-EDTA) D Aliquot 100 µL Plasma A->D B Prepare Stock Solutions (2-HB & 2-HB-d3) C Prepare Calibration Curve & QC Samples in Blank Plasma B->C C->D E Add 300 µL Acetonitrile with Internal Standard (2-HB-d3) D->E Protein Precipitation F Vortex to Precipitate Proteins E->F G Centrifuge at 14,000 rpm F->G H Transfer Supernatant G->H I Inject 3 µL onto LC-MS/MS System H->I J Chromatographic Separation (C18 Reversed-Phase) I->J K Mass Spectrometric Detection (ESI- Negative MRM) J->K Ionization & Fragmentation L Integrate Peak Areas (2-HB & 2-HB-d3) K->L M Generate Calibration Curve (Peak Area Ratio vs. Concentration) L->M N Calculate 2-HB Concentration in Unknown Samples M->N

Caption: Experimental workflow for 2-HB quantification.

Conclusion

This application note describes a highly sensitive and specific LC-MS/MS method for the quantification of 2-Hydroxybutyric acid in human plasma. The simple and rapid protein precipitation sample preparation protocol, combined with a robust and reproducible LC-MS/MS method, provides a reliable tool for clinical and research laboratories. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in studies investigating metabolic diseases.

References

Application Notes and Protocols for 2-Hydroxybutanoic Acid (2-HBA) Measurement in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxybutanoic acid (2-HBA), also known as alpha-hydroxybutyrate, is a small organic acid produced as a byproduct of several metabolic pathways, including the catabolism of the amino acids L-threonine and L-methionine, and the synthesis of glutathione.[1][2] Emerging evidence has highlighted this compound as a promising biomarker for monitoring oxidative stress and early-stage insulin resistance, conditions that are central to the pathophysiology of type 2 diabetes and other metabolic disorders.[1][3] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to an upregulation of its synthesis and a concomitant increase in the production of this compound.[1] This application note provides detailed protocols for the quantitative measurement of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance

Elevated urinary concentrations of this compound are associated with several metabolic disturbances. It is considered an early indicator of insulin resistance, a key factor in the development of type 2 diabetes.[1] Increased levels can also signify heightened oxidative stress, lactic acidosis, and ketoacidosis.[1] Therefore, the accurate and precise measurement of urinary this compound can provide valuable insights for researchers, clinicians, and drug development professionals working in the areas of metabolic disease, oxidative stress, and related fields.

Data Presentation

The following tables summarize the expected urinary concentrations of this compound in healthy individuals and in individuals with diabetes, as well as the performance characteristics of the analytical methods described herein.

Table 1: Urinary 2-Hydroxybutanoic Acid (AHB) Concentrations in Healthy and Diabetic Individuals [4]

PopulationThis compound (AHB) Concentration (μg/mL)
Healthy Volunteers0.10 - 2.68
Diabetic Individuals0.14 - 124

Note: The data from the cited study refers to Alpha-Hydroxybutyric Acid (AHB), which is synonymous with 2-Hydroxybutanoic Acid (this compound). The wide range in diabetic individuals reflects varying degrees of metabolic control.

Table 2: Optimal and Reference Ranges for Urinary 2-Hydroxybutyric Acid

ParameterValueReference
Optimal Result0 - 2 mmol/mol creatinine[5]
Reference Range<1.24 mcg/mg creatinine[1]

Table 3: Performance Characteristics of the LC-MS/MS Method for a Related Analyte (GHB) [6]

ParameterValue
Linearity Range0.1 - 1 μg/mL
Limit of Detection (LOD)0.05 μg/mL
Limit of Quantification (LOQ)0.1 μg/mL

Note: This data is for γ-hydroxybutyrate (GHB), a structurally similar compound, and provides an estimate of the performance that can be expected for a validated this compound method.

Signaling Pathway

The following diagram illustrates the metabolic pathway leading to the production of this compound and its connection to oxidative stress through the glutathione synthesis pathway.

Metabolic Pathway of this compound Production and its Link to Oxidative Stress Threonine L-Threonine alphaKB alpha-Ketobutyrate Threonine->alphaKB Methionine L-Methionine Cystathionine Cystathionine Methionine->Cystathionine HBA 2-Hydroxybutanoate (this compound) alphaKB->HBA Reduction alphaKB->HBA LDH/α-HBDH (High NADH/NAD+ ratio) OxidativeStress Oxidative Stress (Increased ROS) HBA->OxidativeStress Biomarker of Glutathione Glutathione (GSH) OxidativeStress->Glutathione Increased Demand Cystathionine->alphaKB byproduct Cysteine L-Cysteine Cystathionine->Cysteine Cysteine->Glutathione LDH LDH/HBDH NADH_NAD NADH/NAD+ ratio

Caption: Production of this compound from amino acid catabolism and its link to oxidative stress.

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in urine samples using GC-MS and LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in urine samples.

General Workflow for Urinary this compound Analysis SampleCollection Urine Sample Collection (Mid-stream, clean catch) Storage Sample Storage (≤ -20°C) SampleCollection->Storage Preparation Sample Preparation (Thawing, Centrifugation) Storage->Preparation Extraction Extraction / Derivatization Preparation->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Quantification, Statistical Analysis) GCMS->DataAnalysis LCMS->DataAnalysis

Caption: A generalized workflow for the analysis of this compound in urine samples.

Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile container. First-morning void samples are often preferred for consistency.

  • Storage: Immediately after collection, aliquot the urine into polypropylene tubes and store at -20°C or lower until analysis to minimize degradation of metabolites. For long-term storage, -80°C is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of urinary organic acids.

a. Materials and Reagents

  • Urine samples

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine.

  • Urease

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

b. Sample Preparation and Derivatization

  • Thaw urine samples at room temperature.

  • Centrifuge the samples at 1,500 x g for 10 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add the internal standard.

  • Add 50 µL of urease solution and incubate at 55°C for 20 minutes to remove urea.

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 1,500 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract.

  • Cap the vial tightly and incubate at 70°C for 30 minutes.

c. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general approach and should be optimized for the specific instrumentation used.

a. Materials and Reagents

  • Urine samples

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound.

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system with a C18 reversed-phase column.

b. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge the samples at 1,500 x g for 10 minutes.

  • Dilute the urine supernatant 1:10 with ultrapure water.

  • Add the internal standard to the diluted sample.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Analysis

  • Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

    • Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in urine samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Accurate measurement of urinary this compound can serve as a valuable tool for researchers and clinicians investigating metabolic disorders, oxidative stress, and related therapeutic interventions.

References

Application Note: Quantitative Analysis of 2-Hydroxybutanoic Acid in Human Serum by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanoic acid (2-HBA), also known as α-hydroxybutyrate, is an organic acid emerging as a significant biomarker for several metabolic states. It is primarily produced in the liver during the catabolism of L-threonine and as a byproduct of glutathione synthesis, particularly under conditions of oxidative stress.[1][2] Circulating levels of this compound have been identified as an early indicator of insulin resistance, impaired glucose regulation, and type 2 diabetes mellitus.[1][3][4] Consequently, the accurate and precise quantification of this compound in biological matrices is of great interest for clinical research and drug development. This application note details a validated gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound in human serum.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human serum, based on a validated microwave-assisted derivatization and GC-MS analysis.[4][5]

Materials and Reagents

  • 2-Hydroxybutanoic acid sodium salt

  • 2-Hydroxybutanoic acid-d3 (this compound-d3) internal standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate

  • Hydrochloric acid (5 M)

  • Nitrogen gas

  • Human serum samples

Sample Preparation

  • Internal Standard Spiking: To 300 µL of serum sample, calibrator, or quality control sample, add 30 µL of 1 mM this compound-d3 solution.

  • Acidification: Acidify the samples by adding 90 µL of 5 M HCl to enhance the stability and detection of this compound.[5]

  • Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to each sample. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 2500 x g for 10 minutes to separate the organic and aqueous phases.[5]

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[5]

Derivatization (Microwave-Assisted)

  • Reagent Addition: To the dried extract, add 80 µL of BSTFA with 1% TMCS.[5]

  • Microwave Irradiation: Cap the tubes and place them in a microwave oven. Irradiate at 800 W for 2 minutes to form the trimethylsilyl (TMS) derivatives of this compound and this compound-d3.[5]

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound-TMS derivatives.

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature250°C[4]
Transfer Line Temperature280°C[4]
Monitored Ions (SIM)m/z 205 for this compound and m/z 208 for this compound-d3[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for this compound analysis in human serum, as reported in a validation study.[5]

ParameterResult
Lower Limit of Quantification (LLOQ)5 µM[3][5]
Intra-day Imprecision<8%[5]
Inter-day Imprecision<8%[5]
Accuracy96-101%[5]
RecoveryNot explicitly stated, but accuracy is high
Stability of Derivatized ExtractsStable for up to 96 hours[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow sample Serum Sample (300 µL) spike Spike with this compound-d3 Internal Standard sample->spike acidify Acidify with HCl spike->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract centrifuge Centrifuge (2500 x g, 10 min) extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate derivatize Microwave-Assisted Derivatization (BSTFA + 1% TMCS) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound Formation

The diagram below outlines the primary metabolic pathways leading to the formation of this compound.

metabolic_pathway cluster_threonine Threonine Catabolism cluster_glutathione Glutathione Synthesis threonine L-Threonine akb1 α-Ketobutyrate threonine->akb1 ldh LDH / HBDH akb1->ldh homocysteine Homocysteine cystathionine Cystathionine homocysteine->cystathionine cysteine L-Cysteine cystathionine->cysteine akb2 α-Ketobutyrate cystathionine->akb2 Byproduct glutathione Glutathione cysteine->glutathione akb2->ldh hba 2-Hydroxybutanoic Acid (this compound) ldh->hba

Caption: Metabolic formation of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling in 2-Hydroxybutyrate (2-HBA) Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxybutyrate (2-HBA) is an organic acid that has emerged as a significant biomarker for oxidative stress, insulin resistance, and certain metabolic disorders. It is primarily produced in mammalian tissues through two key metabolic pathways: the catabolism of L-threonine and the transsulfuration pathway during glutathione synthesis.[1] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to a higher flux through the transsulfuration pathway and consequently, increased production of this compound as a byproduct.[1][2] Stable isotope tracing provides a powerful methodology to quantitatively track the metabolic fate of precursors into this compound, offering unparalleled insights into the dynamics of these pathways under various physiological and pathological conditions.

This document provides detailed protocols for tracing the production of this compound from stable isotope-labeled L-threonine in both in vitro and in vivo models, along with methods for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways of this compound Production

This compound is synthesized from its precursor, α-ketobutyrate (α-KB). Two primary pathways converge to produce α-KB:

  • L-Threonine Catabolism: The enzyme threonine dehydratase catalyzes the conversion of L-threonine into α-KB and ammonia.[3]

  • Transsulfuration Pathway: During periods of high demand for glutathione synthesis, such as during oxidative stress, homocysteine is converted to cystathionine. The enzyme cystathionine γ-lyase then cleaves cystathionine to produce cysteine (for glutathione synthesis), ammonia, and α-KB.[1][3]

Subsequently, α-KB is reduced to this compound by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH), particularly when the NADH/NAD+ ratio is elevated.[3][4]

This compound Production Pathways cluster_threonine Threonine Catabolism cluster_transsulfuration Transsulfuration Pathway (Oxidative Stress) Threonine L-Threonine aKB_thr α-Ketobutyrate Threonine->aKB_thr Threonine Dehydratase HBA 2-Hydroxybutyrate (this compound) aKB_thr->HBA Lactate Dehydrogenase (LDH) Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase aKB_gsh α-Ketobutyrate Cystathionine->aKB_gsh Cystathionine γ-lyase GSH Glutathione Cysteine->GSH aKB_gsh->HBA Lactate Dehydrogenase (LDH) Experimental Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis start Cell Culture Seeding or Animal Acclimation stress Induce Oxidative Stress (e.g., H₂O₂ for cells) start->stress control Control Group (No Stressor) start->control in_vivo_admin Administer [U-¹³C₄]-L-Threonine (e.g., bolus injection) start->in_vivo_admin In Vivo labeling_media Introduce Labeling Media with [U-¹³C₄]-L-Threonine stress->labeling_media In Vitro control->labeling_media In Vitro collection Sample Collection (Cells, Plasma, Tissues) labeling_media->collection in_vivo_admin->collection extraction Metabolite Extraction collection->extraction derivatization Derivatization (for GC-MS) extraction->derivatization gcms GC-MS Analysis (Scan for Isotopologues) derivatization->gcms data Data Analysis (Calculate Isotopic Enrichment) gcms->data end Metabolic Flux Insights data->end

References

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an organic acid that is emerging as a significant biomarker for several metabolic conditions. It is primarily produced as a byproduct of the catabolism of the amino acids threonine and methionine, as well as during the synthesis of glutathione, a key antioxidant. Elevated levels of 2-HB have been identified as an early indicator of insulin resistance, oxidative stress, and impaired glucose regulation.[1] Consequently, the accurate and efficient quantification of 2-HB in biological samples is of great interest in clinical diagnostics, metabolic research, and drug development.

High-throughput screening (HTS) assays are essential for analyzing large numbers of samples efficiently, making them ideal for population studies, biomarker validation, and screening for compounds that modulate 2-HB levels. This document provides detailed application notes and protocols for high-throughput screening of 2-Hydroxybutyric acid using both enzymatic colorimetric/fluorometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Metabolic Context

2-Hydroxybutyric acid is intricately linked to cellular metabolism, particularly amino acid breakdown and the management of oxidative stress. The production of 2-HB is primarily driven by the conversion of α-ketobutyrate, a key intermediate in the catabolism of L-threonine and L-methionine. This conversion is catalyzed by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), utilizing NADH as a cofactor. An increased ratio of NADH to NAD+, often a consequence of increased fatty acid oxidation, can drive the formation of 2-HB.

Furthermore, under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of glutathione utilizes cysteine, which is produced from the transsulfuration pathway involving the conversion of homocysteine to cystathionine. A byproduct of this pathway is α-ketobutyrate, which can then be converted to 2-HB. Therefore, elevated 2-HB can reflect a state of heightened oxidative stress and an increased rate of glutathione synthesis.[1]

2-Hydroxybutyric Acid Metabolic Pathway L-Threonine L-Threonine alpha-Ketobutyrate alpha-Ketobutyrate L-Threonine->alpha-Ketobutyrate L-Methionine L-Methionine Homocysteine Homocysteine L-Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->alpha-Ketobutyrate Glutathione Glutathione Cysteine->Glutathione 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid alpha-Ketobutyrate->2-Hydroxybutyric Acid LDH/HBDH NADH -> NAD+ Propionyl-CoA Propionyl-CoA alpha-Ketobutyrate->Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Oxidative Stress Oxidative Stress Oxidative Stress->Glutathione

Metabolic pathways leading to the formation of 2-Hydroxybutyric acid.

High-Throughput Screening Assays

A variety of analytical methods can be adapted for the high-throughput screening of 2-HB. The choice of assay depends on the required sensitivity, specificity, throughput, and available instrumentation.

Enzymatic Colorimetric/Fluorometric Assays

Enzymatic assays offer a convenient and cost-effective method for the high-throughput quantification of 2-HB. These assays are based on the specific enzymatic oxidation of 2-HB by hydroxybutyrate dehydrogenase (HBDH), which is coupled to the reduction of a chromogenic or fluorogenic indicator. The resulting color or fluorescence intensity is directly proportional to the concentration of 2-HB in the sample.

ParameterColorimetric AssayFluorometric Assay
Limit of Detection (LOD) ~1 µM~0.1 µM
Limit of Quantification (LOQ) ~5 µM~0.5 µM
Linear Range 5 - 100 µM0.5 - 20 µM
Precision (CV%) < 10%< 10%
Z'-Factor > 0.5> 0.6
Signal-to-Background (S/B) > 3> 5

Note: These are typical performance characteristics and may vary depending on the specific reagents and instrumentation used.

This protocol is designed for a 384-well plate format, suitable for automated liquid handling systems.

Materials:

  • 384-well clear, flat-bottom microplates

  • 2-Hydroxybutyric acid standard

  • Hydroxybutyrate Dehydrogenase (HBDH)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Diaphorase

  • Resazurin (for colorimetric detection) or a fluorogenic probe

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Sample (e.g., deproteinized plasma or serum)

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of 2-HB (e.g., 1 mM) in Assay Buffer.

    • Perform serial dilutions to create standards ranging from 0 to 100 µM.

    • Add 5 µL of each standard to triplicate wells of the 384-well plate.

  • Sample Preparation:

    • Deproteinize plasma or serum samples by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol), vortexing, and centrifuging at high speed for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant.

    • Add 5 µL of the deproteinized sample to wells in triplicate.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix containing:

      • Assay Buffer

      • NAD+ (final concentration, e.g., 1 mM)

      • Diaphorase (final concentration, e.g., 0.1 U/mL)

      • Resazurin (final concentration, e.g., 50 µM)

      • HBDH (final concentration, e.g., 0.2 U/mL)

    • Note: The optimal concentrations of enzymes and reagents should be determined empirically.

  • Assay Procedure:

    • Add 20 µL of the reaction mix to each well containing standards and samples.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µM standard) from all other readings.

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 2-HB in the samples by interpolating their absorbance values from the standard curve.

HTS Quality Control:

  • Z'-Factor Calculation: To assess the quality of the assay for HTS, the Z'-factor should be calculated using positive and negative controls.

    • Positive Control (PC): A high concentration of 2-HB standard (e.g., 80 µM).

    • Negative Control (NC): Blank (0 µM 2-HB).

    • Formula: Z' = 1 - (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC|

    • A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio:

    • Formula: S/B = Mean_PC / Mean_NC

    • A higher S/B ratio indicates a more robust assay.

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Standards Standards Dispense Dispense Standards->Dispense Samples Samples Samples->Dispense Reaction_Mix Reaction_Mix Reaction_Mix->Dispense Incubate Incubate Dispense->Incubate Add Reaction Mix Read Read Incubate->Read 37°C, 30-60 min Standard_Curve Standard_Curve Read->Standard_Curve Absorbance @ 570nm QC QC Read->QC Z'-Factor, S/B Quantification Quantification Standard_Curve->Quantification

Workflow for the 384-well plate enzymatic colorimetric assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules due to its high sensitivity, specificity, and ability to multiplex. For HTS, the workflow can be automated to handle large numbers of samples.

ParameterValue
Limit of Detection (LOD) < 0.1 µM
Limit of Quantification (LOQ) 0.2 µM
Linear Range 0.2 - 200 µM
Precision (CV%) < 5%
Accuracy (% Recovery) 95 - 105%
Sample Throughput 2-5 minutes per sample

This protocol outlines a workflow using an automated liquid handler for sample preparation and a high-throughput LC-MS/MS system.

Materials:

  • 96-well deep-well plates for sample preparation

  • 96-well collection plates

  • Automated liquid handler (e.g., Hamilton, Tecan)

  • 2-Hydroxybutyric acid standard and stable isotope-labeled internal standard (e.g., 2-Hydroxybutyric acid-d3)

  • Acetonitrile with 0.1% formic acid (Protein precipitation solution)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Protocol:

  • Automated Sample Preparation:

    • Place 96-well plates containing 50 µL of plasma or serum samples onto the deck of the automated liquid handler.

    • The liquid handler performs the following steps:

      • Adds 200 µL of cold protein precipitation solution containing the internal standard to each well.

      • Mixes the samples by repeated pipetting.

      • Transfers the mixture to a filter plate.

      • Applies vacuum to collect the filtrate in a 96-well collection plate.

    • Seal the collection plate for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Flow Rate: 0.4 mL/min.

      • Gradient: A rapid gradient from 2% to 98% Mobile Phase B over 2-3 minutes.

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • MRM Transitions:

        • 2-HB: Q1 (m/z) 103.0 -> Q3 (m/z) 57.0

        • 2-HB-d3 (IS): Q1 (m/z) 106.0 -> Q3 (m/z) 60.0

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Processing:

    • Use the instrument software to integrate the peak areas for 2-HB and its internal standard.

    • Calculate the peak area ratio (2-HB / IS).

    • Generate a standard curve by plotting the peak area ratios of the calibrators against their concentrations.

    • Quantify 2-HB in the unknown samples using the standard curve.

LCMS_Workflow cluster_prep Automated Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Plate Sample_Plate Reagent_Addition Reagent_Addition Sample_Plate->Reagent_Addition Add IS & Precip. Sol. Mixing Mixing Reagent_Addition->Mixing Filtration Filtration Mixing->Filtration Collection_Plate Collection_Plate Filtration->Collection_Plate UHPLC UHPLC Collection_Plate->UHPLC Injection MSMS MSMS UHPLC->MSMS Elution Peak_Integration Peak_Integration MSMS->Peak_Integration Data Acquisition Quantification Quantification Peak_Integration->Quantification

Automated workflow for high-throughput LC-MS/MS analysis of 2-HB.

Conclusion

The high-throughput screening assays for 2-Hydroxybutyric acid detailed in these application notes provide robust and scalable methods for researchers, scientists, and drug development professionals. The choice between an enzymatic assay and an LC-MS/MS-based method will depend on the specific requirements of the study. Enzymatic assays are well-suited for very large-scale screens where cost and speed are primary considerations. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical validation and studies requiring precise quantification. By implementing these detailed protocols and adhering to the quality control measures outlined, reliable and reproducible data can be generated to advance our understanding of the role of 2-HB in health and disease.

References

Application Notes and Protocols for 2-Hydroxybutyric Acid (2-HBA) Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HBA), an alpha-hydroxy acid, is an emerging biomarker associated with metabolic stress, insulin resistance, and oxidative stress. Accurate quantification of this compound in tissue is crucial for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the sample preparation of tissue homogenates for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol describes the homogenization of soft tissues for subsequent metabolite extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled 2 mL bead beating tubes with ceramic beads

  • 80% Methanol (MeOH), pre-chilled to -80°C

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and transfer it to a pre-chilled 2 mL bead beating tube.[1]

  • Add 400 µL of ice-cold 80% MeOH to the tube.[1]

  • Homogenize the tissue using a bead beater for 30 seconds.[1]

  • Centrifuge the homogenate at 100 x g for 5 minutes at 4°C.[1]

  • Collect the supernatant in a new pre-chilled tube.

  • For exhaustive extraction, repeat the homogenization step with another 400 µL of cold 80% MeOH, centrifuge, and pool the supernatants.[1]

  • The resulting tissue homogenate is now ready for protein precipitation.

Protocol 2: Protein Precipitation

This protocol details the removal of proteins from the tissue homogenate, which can interfere with downstream analysis.[2]

Materials:

  • Tissue homogenate (from Protocol 1)

  • Trichloroacetic acid (TCA) solution (10% w/v in water), ice-cold

  • Acetone, ice-cold

  • Centrifuge

Procedure:

  • To the tissue homogenate, add an equal volume of ice-cold 10% TCA solution.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • Alternative: Add four volumes of ice-cold acetone to the homogenate, vortex, and incubate at -20°C for 60 minutes before centrifugation.[3]

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol outlines the extraction and derivatization of this compound from the protein-precipitated supernatant for GC-MS analysis.

Materials:

  • Protein-free supernatant (from Protocol 2)

  • Ethyl acetate

  • Nitrogen gas stream

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Liquid-Liquid Extraction:

    • To the protein-free supernatant, add two volumes of ethyl acetate.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer (containing this compound) to a clean tube.

  • Drying:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization: Silylation is a common derivatization technique that increases the volatility of this compound for GC-MS analysis.[4][5]

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[5]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

    • Cool the sample to room temperature before injection into the GC-MS.

Protocol 4: Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of the protein-precipitated supernatant for direct analysis by LC-MS/MS, which typically does not require derivatization.[6]

Materials:

  • Protein-free supernatant (from Protocol 2)

  • Deionized water

  • Methanol

  • 0.22 µm syringe filter

Procedure:

  • Dilution:

    • Dilute the protein-free supernatant with a suitable solvent, such as a mixture of deionized water and methanol, to match the initial mobile phase conditions of the LC method. A 1:10 dilution is a good starting point.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

II. Data Presentation

The following tables summarize representative quantitative data for the analysis of small molecules in biological matrices. While specific to the cited studies, they provide an expected range of performance for methods developed using the protocols above.

Table 1: Representative Performance of GC-MS Method for this compound in Serum

ParameterValueReference
Limit of Quantification (LOQ)5 µM[7]
Linearity (R²)>0.99[7]
Intra-day Precision (%CV)< 10%[7]
Inter-day Precision (%CV)< 15%[7]
Recovery85-115%[7]

Table 2: Representative Performance of LC-MS/MS Method for Hydroxybutyrate Isomers in Plasma/Serum

ParameterValueReference
Limit of Quantification (LLOQ)0.500 µg/mL[8]
Linearity (R²)>0.99[8]
Intra-run Imprecision (%CV)< 5.5%[8]
Inter-run Imprecision (%CV)< 5.8%[8]
Analytical Recovery96.3 - 103%[8]

III. Visualizations

experimental_workflow cluster_gcms cluster_lcms tissue Tissue Sample (~50-100mg) homogenization Homogenization (80% MeOH, Bead Beating) tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate precipitation Protein Precipitation (e.g., TCA or Acetone) homogenate->precipitation supernatant Protein-Free Supernatant precipitation->supernatant lleq Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lleq dilution Dilution (Mobile Phase) supernatant->dilution gc_ms_path GC-MS Analysis drying Drying (Nitrogen Stream) lleq->drying derivatization Derivatization (BSTFA + 1% TMCS) drying->derivatization gc_ms_analysis GC-MS Injection derivatization->gc_ms_analysis lc_ms_path LC-MS/MS Analysis filtration Filtration (0.22 µm) dilution->filtration lc_ms_analysis LC-MS/MS Injection filtration->lc_ms_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway Metabolic_Stress Metabolic Stress (e.g., Insulin Resistance) Pathway_Alteration Altered Metabolic Pathways (e.g., Fatty Acid Oxidation) Metabolic_Stress->Pathway_Alteration HBA_Production Increased this compound Production Pathway_Alteration->HBA_Production Tissue_Accumulation Tissue Accumulation of this compound HBA_Production->Tissue_Accumulation Biomarker Biomarker of Metabolic Dysfunction Tissue_Accumulation->Biomarker

Caption: this compound as a biomarker of metabolic stress.

References

Application Notes: 2-Hydroxybutyric Acid (2-HBA) as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HBA), also known as α-hydroxybutyrate, is an organic acid emerging as a significant clinical biomarker, particularly in the context of metabolic diseases.[1] Unlike its better-known isomer, β-hydroxybutyrate (a ketone body), this compound is a byproduct of normal metabolic pathways, including the catabolism of L-threonine and the synthesis of glutathione.[2] Under conditions of metabolic stress, such as insulin resistance and increased oxidative stress, the production of this compound is upregulated, making it a valuable early indicator of metabolic dysregulation.[3][4] These application notes provide a comprehensive overview of the clinical utility of this compound, methods for its quantification, and its underlying biochemical pathways.

Clinical Applications

Early Detection of Insulin Resistance and Type 2 Diabetes

Elevated levels of this compound have been consistently associated with insulin resistance, impaired glucose tolerance, and an increased risk of developing type 2 diabetes.[5][6] It is considered an early marker, with its concentration rising even in non-diabetic individuals who are insulin resistant.[1] The production of this compound is stimulated by an increased influx of free fatty acids into the liver, a common feature of insulin resistance.[3] This leads to an increase in the intracellular NADH/NAD+ ratio, which in turn drives the conversion of α-ketobutyrate to this compound.[5]

Marker of Oxidative Stress

The synthesis of this compound is intrinsically linked to the production of glutathione, the body's primary endogenous antioxidant.[2] Increased demand for glutathione synthesis, a response to heightened oxidative stress, leads to an increased flux through the transsulfuration pathway, which generates α-ketobutyrate as a byproduct.[4] This α-ketobutyrate is then available for conversion to this compound, making elevated this compound levels an indirect marker of oxidative stress.[3]

Monitoring Therapeutic Interventions

Monitoring plasma concentrations of this compound can be a valuable tool in clinical trials and for assessing the efficacy of therapeutic interventions aimed at improving insulin sensitivity and reducing oxidative stress. A reduction in this compound levels following treatment may indicate an improvement in metabolic health.[7] For instance, one study reported a decrease in this compound concentration from 4.21 ± 2.01 µg/mL to 3.83 ± 1.73 µg/mL in patients undergoing treatment for insulin resistance.[7]

Quantitative Data

The following tables summarize key quantitative data related to the clinical application of this compound as a biomarker.

ParameterConcentrationPopulation/ConditionReference
Normal Plasma Concentration1.60 ± 0.57 µg/mLHealthy Individuals[7]
Pre-treatment Concentration4.21 ± 2.01 µg/mLPatients with Insulin Resistance[7]
Post-treatment Concentration3.83 ± 1.73 µg/mLPatients with Insulin Resistance[7]
Diagnostic Cut-off for Insulin Resistance> 5 µg/mLTo distinguish insulin-resistant from insulin-sensitive individuals[7]

Signaling and Metabolic Pathways

The production of this compound is intricately linked to central metabolic pathways, particularly those involving fatty acid oxidation and amino acid metabolism. The following diagram illustrates the key biochemical steps leading to the formation of this compound.

G cluster_0 Mitochondrion cluster_1 Cytosol FFA Free Fatty Acids BetaOx β-Oxidation FFA->BetaOx Increased influx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA NADH NADH BetaOx->NADH Ratio Increased NADH/NAD+ Ratio NADH->Ratio NAD NAD+ NAD->BetaOx LDH Lactate Dehydrogenase (LDH) / 2-Hydroxybutyrate Dehydrogenase (2-HBDH) Ratio->LDH Drives reaction Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Methionine L-Methionine Cysteine L-Cysteine Methionine->Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Cysteine->alphaKB byproduct OxidativeStress Oxidative Stress Glutathione->OxidativeStress Combats HBA 2-Hydroxybutyrate (this compound) alphaKB->HBA InsulinResistance Insulin Resistance InsulinResistance->FFA Promotes lipolysis InsulinResistance->OxidativeStress Contributes to

Caption: Metabolic pathway of this compound production.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the sensitive and specific quantification of this compound in human plasma.

1. Materials and Reagents

  • 2-Hydroxybutyric acid standard

  • Isotopically labeled internal standard (e.g., 2-hydroxybutyric-d3 acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (collected in EDTA or heparin tubes)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 103.0 -> Product ion (m/z) 57.0

    • Internal Standard: Precursor ion (m/z) 106.0 -> Product ion (m/z) 60.0

  • Calibration Range: 0.500 - 40.0 µg/mL.

G cluster_prep Sample Preparation Steps start Start: Plasma Sample prep Sample Preparation start->prep p1 Add Internal Standard lcms LC-MS/MS Analysis data Data Analysis lcms->data end End: this compound Concentration data->end p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 p5->lcms

Caption: LC-MS/MS experimental workflow.

Quantification of this compound in Human Plasma by GC-MS

This protocol outlines the general steps for the analysis of this compound using gas chromatography-mass spectrometry, which requires derivatization to increase the volatility of the analyte.

1. Materials and Reagents

  • 2-Hydroxybutyric acid standard

  • Isotopically labeled internal standard (e.g., 2-hydroxybutyric-d3 acid)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Ethyl acetate

  • Acetonitrile

2. Sample Preparation and Derivatization

  • Follow steps 1-7 of the LC-MS/MS sample preparation protocol to obtain the dried extract.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977A).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (for the di-TMS derivative of this compound): m/z 117, 147, 233.

G cluster_deriv Derivatization Steps start Start: Dried Plasma Extract deriv Derivatization start->deriv d1 Methoximation gcms GC-MS Analysis data Data Analysis gcms->data end End: this compound Concentration data->end d2 Silylation (MSTFA) d1->d2 d2->gcms

Caption: GC-MS experimental workflow.

Conclusion

2-Hydroxybutyric acid is a promising clinical biomarker that provides valuable insights into metabolic health, particularly in the early detection and monitoring of insulin resistance and type 2 diabetes. Its connection to oxidative stress further broadens its clinical utility. The analytical methods described provide robust and sensitive means for its quantification in a clinical research setting. Further studies are warranted to establish standardized reference ranges across diverse populations and to fully elucidate its role in the pathophysiology of metabolic diseases.

References

Application Notes and Protocols for In Vitro Measurement of 2-Hydroxybutyric Acid Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxybutyric acid (2-HB) has emerged as a significant biomarker associated with insulin resistance and oxidative stress.[1][2] Its endogenous levels are elevated in metabolic dysregulation, where it is produced as a byproduct of increased glutathione synthesis in response to oxidative stress.[1][3] Understanding the direct cellular effects of 2-HB is crucial for elucidating its role in metabolic diseases and for the development of potential therapeutic interventions.

These application notes provide detailed protocols for in vitro assays to measure the cellular effects of 2-Hydroxybutyric acid. The methodologies are primarily adapted from studies on the structurally similar and functionally related ketone body, beta-hydroxybutyrate (BHB), due to the limited availability of published studies involving direct cellular treatment with 2-HB. These assays are designed to investigate the impact of 2-HB on key cellular processes implicated by its role as a biomarker: oxidative stress, apoptosis, inflammation, and insulin signaling.

Section 1: Analysis of Oxidative Stress

Oxidative stress is a central theme in the pathology of insulin resistance, and elevated 2-HB is a marker of this state.[1][2] The following assays can be used to determine if 2-HB treatment modulates oxidative stress in cultured cells.

Application Note:

This set of assays will quantify the levels of reactive oxygen species (ROS), nitric oxide (NO), and lipid peroxidation, as well as the activity of key antioxidant enzymes. This will provide a comprehensive profile of the pro-oxidant or anti-oxidant effects of 2-HB on the chosen cell line.

Key Experiments for Oxidative Stress:
Parameter MeasuredAssay PrincipleTypical Cell LineExpected Outcome with 2-HB
Reactive Oxygen Species (ROS)DCFDA fluorescenceHT-22 (hippocampal neurons), HepG2 (hepatocytes)Modulation of ROS levels
Nitrite Content (NO indicator)Griess Reagent colorimetryBV-2 (microglia), RAW 264.7 (macrophages)Alteration in NO production
Lipid PeroxidationThiobarbituric Acid Reactive Substances (TBARS) assayAny cell line susceptible to oxidative stressChanges in malondialdehyde (MDA) levels
Glutathione (GSH) ContentDTNB (Ellman's reagent) colorimetryHT-22, HepG2Variation in cellular GSH levels
Catalase (CAT) ActivityHydrogen peroxide decomposition measurementHT-22, HepG2Changes in CAT enzyme activity
Superoxide Dismutase (SOD) ActivityInhibition of cytochrome c reductionAny cell lineAlteration in SOD enzyme activity
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels following 2-HB treatment using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

Materials:

  • Cell line of interest (e.g., HT-22 hippocampal cells)

  • Complete cell culture medium

  • 2-Hydroxybutyric acid (2-HB)

  • Phosphate Buffered Saline (PBS)

  • DCFDA (5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • 2-HB Treatment: Prepare various concentrations of 2-HB in complete cell culture medium. Remove the old medium from the cells and add the 2-HB-containing medium. Incubate for the desired time period (e.g., 24 hours). Include a vehicle control (medium without 2-HB).

  • DCFDA Staining: Prepare a 10 µM DCFDA working solution in pre-warmed PBS.

  • Remove the treatment medium and wash the cells twice with PBS.

  • Add 100 µL of the 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Section 2: Assessment of Apoptosis

Cellular stress can lead to programmed cell death, or apoptosis. Investigating the effect of 2-HB on apoptotic pathways can reveal its role in cell survival and tissue homeostasis under metabolic stress.

Application Note:

These assays will determine if 2-HB induces or inhibits apoptosis by measuring the activity of key executioner caspases, which are proteases that drive the apoptotic process.

Key Experiments for Apoptosis:
Parameter MeasuredAssay PrincipleTypical Cell LineExpected Outcome with 2-HB
Caspase-3/7 ActivityCleavage of a luminogenic substrateHT-22, HepG2, JurkatModulation of caspase activity
Caspase-1 ActivityCleavage of a fluorogenic substrateHT-22, THP-1 (monocytes)Changes in caspase-1 activity
Experimental Protocol: Caspase-3/7 Activity Assay

Objective: To measure the activity of caspase-3 and -7, key executioner caspases in apoptosis, following 2-HB treatment.

Materials:

  • Cell line of interest (e.g., HT-22 cells)

  • Complete cell culture medium

  • 2-Hydroxybutyric acid (2-HB)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white, clear-bottom plates

  • Luminometer microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well. After overnight adherence, treat the cells with various concentrations of 2-HB for the desired duration (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Luminescence Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Section 3: Evaluation of Inflammatory Response

Chronic low-grade inflammation is a hallmark of insulin resistance. Given the association of 2-HB with this condition, it is pertinent to investigate its direct effects on inflammatory signaling pathways.

Application Note:

This protocol focuses on the NF-κB signaling pathway, a master regulator of inflammation. The assay will determine if 2-HB treatment leads to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.

Key Experiments for Inflammation:
Parameter MeasuredAssay PrincipleTypical Cell LineExpected Outcome with 2-HB
NF-κB (p65) Nuclear TranslocationImmunofluorescence microscopy or Western blot of nuclear fractionsBovine endometrial cells, calf hepatocytesAltered nuclear localization of p65
IκBα PhosphorylationWestern blotBovine endometrial cells, calf hepatocytesChanges in p-IκBα levels
Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β)ELISA or qRT-PCRBovine endometrial cells, calf hepatocytesModulation of cytokine secretion or mRNA levels
Experimental Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • Cell line of interest (e.g., bovine endometrial cells)

  • Complete cell culture medium

  • 2-Hydroxybutyric acid (2-HB)

  • Lipopolysaccharide (LPS) as a positive control for inflammation

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere and then treat with 2-HB with or without an inflammatory stimulus like LPS for the desired time (e.g., 1-6 hours).

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash three times with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Wash three times with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Section 4: Insulin Signaling Pathway Analysis

As 2-HB is a strong biomarker for insulin resistance, it is critical to assess its direct impact on the insulin signaling cascade.

Application Note:

These assays will investigate the initial steps of insulin signaling: the binding of insulin to its receptor and the subsequent autophosphorylation of the receptor, which is essential for downstream signal propagation.

Key Experiments for Insulin Signaling:
Parameter MeasuredAssay PrincipleTypical Cell LineExpected Outcome with 2-HB
Insulin Receptor BindingRadioligand binding assay with ¹²⁵I-insulinRat adipocytes, hepatocytesAltered insulin binding affinity or capacity
Insulin Receptor AutophosphorylationKinase Receptor Activation (KIRA) assay or Western blot with anti-phosphotyrosine antibodyR- IR-A cells, rat adipocytesChanges in insulin-stimulated receptor phosphorylation
Experimental Protocol: Insulin Receptor Autophosphorylation via Western Blot

Objective: To measure the level of insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit in cells treated with 2-HB.

Materials:

  • Cell line expressing insulin receptors (e.g., HepG2)

  • Serum-free cell culture medium

  • 2-Hydroxybutyric acid (2-HB)

  • Insulin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phosphotyrosine (pY20 or 4G10), anti-insulin receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Serum Starvation: Grow cells to near confluence. Before treatment, starve the cells in serum-free medium for 4-6 hours.

  • 2-HB Pre-treatment: Treat the cells with the desired concentrations of 2-HB for a specified period (e.g., 2-24 hours).

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) at 37°C. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoprecipitation (Optional but Recommended): Incubate the lysates with an anti-insulin receptor β antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate the insulin receptor.

  • SDS-PAGE and Western Blotting: Separate the proteins (either whole cell lysates or immunoprecipitated receptors) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with an anti-phosphotyrosine antibody. Subsequently, strip the membrane and re-probe with an anti-insulin receptor β antibody to determine the total amount of receptor.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and express the results as the ratio of phosphorylated receptor to total receptor.

Visualizations

G cluster_0 Cellular Response to Oxidative Stress cluster_1 2-HB Biosynthesis Pathway ROS Reactive Oxygen Species GSH_Depletion GSH Depletion ROS->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress Glutathione_Synthesis Increased Glutathione (GSH) Synthesis Oxidative_Stress->Glutathione_Synthesis alpha_KB alpha-Ketobutyrate Glutathione_Synthesis->alpha_KB byproduct Two_HB 2-Hydroxybutyric Acid alpha_KB->Two_HB NADH/NAD+ ratio Two_HB->ROS Modulates?

Caption: Relationship between 2-HB synthesis and oxidative stress.

G cluster_workflow General In Vitro Assay Workflow A 1. Seed Cells in Multi-well Plate B 2. Treat Cells with 2-Hydroxybutyric Acid A->B C 3. Incubate for a Defined Period B->C D 4. Perform Specific Assay (e.g., add reagents) C->D E 5. Measure Endpoint (e.g., Fluorescence, Luminescence, Absorbance) D->E F 6. Data Analysis E->F

Caption: General workflow for in vitro assays with 2-HB.

G cluster_pathway NF-κB Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation and Degradation of IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Two_HB 2-Hydroxybutyric Acid Two_HB->IKK Modulates?

Caption: Overview of the NF-κB inflammatory pathway.

References

Animal Models for Studying 2-Hydroxybutyrate (2-HBA) Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HBA), a short-chain fatty acid, has emerged as a significant biomarker and metabolic intermediate in various physiological and pathophysiological states. Its metabolism is intricately linked to amino acid catabolism, ketogenesis, and cellular redox status. Animal models are indispensable tools for elucidating the complex mechanisms governing this compound homeostasis and its role in metabolic diseases such as diabetes, as well as in response to physiological stressors like exercise. This document provides detailed application notes and protocols for utilizing rodent models to study this compound metabolism, intended to guide researchers in designing and executing robust in vivo experiments.

Featured Animal Models

Rodent models, particularly rats and mice, are widely used to investigate this compound metabolism due to their physiological similarities to humans, established disease induction protocols, and ease of genetic manipulation.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is ideal for studying the profound alterations in this compound metabolism associated with insulin deficiency and hyperglycemia. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Applications:

  • Investigating the link between hyperglycemia, ketoacidosis, and elevated this compound levels.

  • Evaluating the efficacy of therapeutic agents aimed at normalizing metabolic dysregulation in diabetes.

  • Studying the impact of chronic hyperglycemia on the pathways of this compound production and clearance.

High-Fat Diet-Induced Ketogenic Rat Model

This model is suited for studying the induction of ketosis and its effect on this compound levels, independent of hyperglycemia. A ketogenic diet is very low in carbohydrates and high in fat.

Applications:

  • Dissecting the contribution of fatty acid oxidation to this compound production.

  • Understanding the regulation of this compound metabolism under conditions of carbohydrate restriction.

  • Investigating the physiological roles of this compound during a state of nutritional ketosis.

Exercise-Induced Fatigue Mouse Model

This model allows for the examination of this compound dynamics in response to physical exertion and its potential role in muscle fatigue and recovery.

Applications:

  • Studying the acute and chronic effects of exercise on this compound production in different tissues.

  • Investigating the signaling roles of this compound in mediating the metabolic adaptations to exercise.

  • Exploring the link between this compound, branched-chain amino acid (BCAA) metabolism, and exercise performance.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related metabolites in the described animal models. Note that values can vary based on the specific experimental conditions, analytical methods, and rodent strain.

Animal Model Tissue/Fluid Condition Metabolite Concentration/Level Fold Change vs. Control
STZ-Induced Diabetic Rat PlasmaDiabeticPoly-(R)-3-hydroxybutyrate-~6.0-fold increase
KidneyDiabeticPoly-(R)-3-hydroxybutyrate-~7.2-fold increase
Sciatic NerveDiabeticPoly-(R)-3-hydroxybutyrate-~9.0-fold increase
AortaDiabeticPoly-(R)-3-hydroxybutyrate-~4.4-fold increase
EyeDiabeticPoly-(R)-3-hydroxybutyrate-~2.9-fold increase
High-Fat Diet-Induced Ketogenic Rat SerumKetogenic (LC-75/10 Diet)β-hydroxybutyrateSignificantly elevated-
UrineKetogenic (LC-75/10 Diet)Acetone-~16-fold increase
Exercise-Induced Fatigue Mouse PlasmaPost-ExerciseLactateSignificantly increased-

Note: Specific quantitative data for this compound in these models is limited in the readily available literature. The data for poly-(R)-3-hydroxybutyrate, a polymer of a related ketone body, and other ketone bodies are presented as surrogates. Further targeted quantitative studies are warranted.

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Syringes and needles (25-gauge)

  • Glucometer and test strips

  • Metabolic cages for urine collection

Procedure:

  • Acclimate rats for at least one week with free access to standard chow and water.

  • Fast the rats overnight (12-16 hours) before STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A common dose is a single intraperitoneal (IP) injection of 65 mg/kg body weight.[1]

  • Inject the calculated volume of STZ solution intraperitoneally. Control rats should be injected with an equivalent volume of citrate buffer.

  • Return rats to their cages with free access to food and water. To prevent fatal hypoglycemia that can occur 8-24 hours post-injection, provide a 10% sucrose solution in the drinking water for the first 48 hours.

  • Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample using a glucometer. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Continue to monitor blood glucose and body weight weekly.

  • For this compound analysis, collect 24-hour urine samples using metabolic cages and/or collect blood via cardiac puncture at the end of the study.

Protocol 2: Induction of Ketosis with a High-Fat Diet in Rats

Materials:

  • Male Wistar rats

  • Standard chow diet

  • Custom high-fat, low-carbohydrate (ketogenic) diet (e.g., 75% fat, 10% protein, <5% carbohydrates by energy).[2]

  • Metabolic cages

  • Blood collection supplies

Procedure:

  • Acclimate rats to individual housing and the standard chow diet.

  • Divide rats into control and ketogenic diet groups. The control group continues on the standard chow.

  • Switch the experimental group to the high-fat, low-carbohydrate diet. Ensure ad libitum access to water for both groups.

  • Monitor food intake and body weight daily for the first week and then weekly.

  • Confirm the induction of ketosis by measuring blood β-hydroxybutyrate (BHB) levels and/or urinary acetone.[2] Ketosis is typically established within the first week.

  • Maintain the diets for the desired study duration (e.g., 4 weeks).

  • Collect 24-hour urine samples and blood samples at the study endpoint for this compound analysis.

Protocol 3: Exercise-Induced Fatigue in Mice

Materials:

  • Male C57BL/6 mice

  • Motorized treadmill for rodents

  • Compressed air source (optional, for encouragement)

Procedure:

  • Acclimate mice to the treadmill for 3-5 days by allowing them to walk at a low speed (e.g., 10 m/min) for 10-15 minutes each day.

  • On the day of the fatigue protocol, allow the mice to warm up on the treadmill at a low speed for 5-10 minutes.

  • Gradually increase the treadmill speed and/or incline. A common protocol involves increasing the speed by 2-3 m/min every 2-3 minutes until the mouse reaches exhaustion.[3]

  • Exhaustion is defined as the inability of the mouse to continue running despite gentle encouragement (e.g., a light touch with a soft brush or short bursts of compressed air).

  • Immediately after the exercise protocol, collect blood and tissues (e.g., muscle, liver) for this compound analysis. A control group of sedentary mice should also be sampled at the same time.

Protocol 4: Sample Collection and Preparation for this compound Analysis

Blood (Plasma/Serum):

  • Collect whole blood into EDTA- or heparin-containing tubes (for plasma) or serum separator tubes.

  • For plasma, centrifuge at 2,000-3,000 x g for 15 minutes at 4°C. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation.

  • Transfer the supernatant (plasma or serum) to a clean tube and store at -80°C until analysis.

Urine:

  • Collect 24-hour urine samples in metabolic cages containing a preservative (e.g., sodium azide) to prevent bacterial growth.

  • Centrifuge the urine at 1,500 x g for 10 minutes to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

Tissues (Muscle, Liver):

  • Excise tissues immediately after euthanasia and flash-freeze in liquid nitrogen.

  • Store at -80°C until analysis.

  • For analysis, homogenize the frozen tissue in a suitable buffer on ice.

Protocol 5: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Internal standard (e.g., this compound-d3)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Extraction:

    • To 100 µL of plasma, serum, or urine, or homogenized tissue supernatant, add a known amount of internal standard.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatization agent (e.g., BSTFA + 1% TMCS).

    • Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of this compound.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the analytes on the column.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized this compound and the internal standard.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways involving this compound and a typical experimental workflow for studying its metabolism in animal models.

G cluster_0 Upstream Metabolism cluster_1 This compound Production cluster_2 Downstream Effects Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Methionine Methionine Methionine->alpha_ketobutyrate Two_HBA 2-Hydroxybutyrate (this compound) alpha_ketobutyrate->Two_HBA Lactate Dehydrogenase (LDH) NADH/NAD+ ratio BCAT2 BCAT2 Inhibition Two_HBA->BCAT2 SIRT4 SIRT4 Activity Shift BCAT2->SIRT4 CEBPB C/EBPβ Activation SIRT4->CEBPB BCAA_Degradation BCAA Degradation Gene Transcription CEBPB->BCAA_Degradation

Caption: Metabolic pathway of this compound production and its downstream signaling effects.

G cluster_0 Model Induction cluster_1 Sample Collection cluster_2 Analysis Animal_Model Select Animal Model (Rat or Mouse) Induction Induce Metabolic State (Diabetes, Ketosis, Exercise) Animal_Model->Induction Collection Collect Samples (Blood, Urine, Tissues) Induction->Collection Preparation Sample Preparation (Extraction, Derivatization) Collection->Preparation Analysis GC-MS or LC-MS/MS Analysis of this compound Preparation->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: Experimental workflow for studying this compound metabolism in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Hydroxybenzylamine (2-HBA) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-hydroxybenzylamine (2-HBA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when quantifying this compound by LC-MS/MS?

The most prevalent challenges in the quantification of this compound by LC-MS/MS include matrix effects, suboptimal chromatographic resolution leading to co-elution of interfering substances, poor signal intensity or sensitivity, and issues with sample preparation resulting in low recovery.[1][2][3][4] Each of these potential problems can significantly impact the accuracy and reproducibility of your results.

Q2: How can I minimize matrix effects in my this compound analysis?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a significant concern in LC-MS/MS analysis.[1][3] To mitigate these effects, several strategies can be employed:

  • Improved Sample Preparation: Utilize more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids and salts.[3]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure this compound is chromatographically separated from matrix components that may cause ion suppression or enhancement.[3]

  • Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[2][5]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to normalize the matrix effects.[1][5]

Q3: What are the recommended mass spectrometry settings for this compound?

For sensitive and specific detection of this compound, electrospray ionization (ESI) in positive ion mode is typically recommended. The protonated molecule [M+H]+ should be selected as the precursor ion for MS/MS analysis. The selection of product ions should be based on the fragmentation pattern of this compound, which can be determined by infusing a standard solution into the mass spectrometer.

Q4: What should I do if I observe poor signal intensity for this compound?

Poor signal intensity can stem from several factors.[4] Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a sufficient signal.[4]

  • Ionization Efficiency: Experiment with different ionization source parameters (e.g., spray voltage, gas flows, temperature) to optimize the ionization of this compound.[4]

  • Mass Spectrometer Tuning and Calibration: Regularly tune and calibrate your instrument to ensure it is operating at optimal performance.[4]

  • Sample Preparation: Evaluate your extraction procedure for potential losses of this compound.

Troubleshooting Guides

Issue 1: High Variability in this compound Quantification

Symptoms:

  • Poor precision in quality control (QC) samples.

  • Inconsistent results between replicate injections.

  • Wide-ranging peak areas for the internal standard.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available to minimize human error.
Matrix Effects As detailed in the FAQ, employ strategies like a stable isotope-labeled internal standard, matrix-matched calibrators, or enhanced sample cleanup to mitigate matrix effects.[1][2][3][5]
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times. If variability is still high, the instrument may require maintenance or recalibration.
Carryover Implement a rigorous needle and injection port washing procedure between samples to prevent carryover from high-concentration samples to subsequent injections.
Issue 2: Poor Peak Shape or Shifting Retention Times for this compound

Symptoms:

  • Tailing or fronting chromatographic peaks.

  • Inconsistent retention times across an analytical run.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Degradation The analytical column may be degrading. Replace the column and ensure proper mobile phase pH and composition.
Sample Solvent Mismatch The solvent used to dissolve the final extract may be too strong, causing peak distortion. If possible, dissolve the sample in the initial mobile phase.
Matrix Overload High concentrations of matrix components can affect peak shape. Improve sample cleanup to reduce the matrix load on the column.
LC System Issues Check for leaks, pump malfunctions, or issues with the gradient proportioning valves in the LC system.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d4). Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 124.1 -> Q3 107.1

    • This compound-d4 (IS): Q1 128.1 -> Q3 111.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute spe->elute dry_recon Dry & Reconstitute elute->dry_recon inject Inject into UHPLC dry_recon->inject ms_detect MS/MS Detection inject->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_logic start Poor Quantification Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok Consistent? investigate_sample_prep Review Sample Preparation is_ok->investigate_sample_prep No check_chromatography Check Chromatography (Peak Shape, RT) is_ok->check_chromatography Yes investigate_matrix Investigate Matrix Effects check_ms Check MS Performance (Tune, Calibrate) investigate_matrix->check_ms chrom_ok Chromatography OK? check_chromatography->chrom_ok Consistent? chrom_ok->investigate_matrix Yes troubleshoot_lc Troubleshoot LC System chrom_ok->troubleshoot_lc No

Caption: A logical flow for troubleshooting poor this compound quantification results.

References

Technical Support Center: Optimizing 2-HBA Isomer Separations

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for optimizing the chromatographic separation of 2-hydroxybenzoic acid (2-HBA) isomers, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the chromatographic separation of 2-hydroxybenzoic acid (this compound) and its positional isomers (e.g., 3-HBA, 4-HBA).

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation of HBA isomers.

Q1: Why am I seeing poor resolution or co-elution of my this compound, 3-HBA, and 4-HBA isomers?

A1: Positional isomers like hydroxybenzoic acids often have very similar physicochemical properties, making their separation challenging.[1] Poor resolution is the most common issue.[2] Here are several strategies to improve it:

  • Optimize Mobile Phase pH: The ionization state of HBA isomers is highly dependent on pH. Using a buffer with a pH at least 2 units away from the analyte's pKa can ensure a single ionic form and improve peak shape.[3] For these acidic compounds, acidifying the mobile phase (e.g., with formic, sulfuric, or trifluoroacetic acid) is a common and effective strategy.[1][4][5]

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile or methanol) in the mobile phase will increase retention times and may provide more opportunity for the isomers to separate.[6]

  • Consider a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different chemistry. A biphenyl stationary phase has been shown to successfully separate the three monohydroxybenzoic acid isomers.[4] For highly hydrophilic isomers, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can offer unique selectivity.[1]

  • Implement a Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can often improve the resolution of closely eluting peaks.[7]

  • Try Micellar Liquid Chromatography (MLC): Adding a surfactant like sodium dodecylsulfate (SDS) to the mobile phase can modify the stationary phase and introduce a new separation mechanism, which has been shown to effectively separate HBA isomers.[5]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. The best practice is to dissolve your sample in the initial mobile phase or a weaker solvent.[8]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with acidic analytes, causing tailing.

    • Lower pH: Decreasing the mobile phase pH (e.g., to pH 2-3) will suppress the ionization of the silanol groups, minimizing these interactions.

    • Use End-Capped Columns: Modern, high-purity, end-capped silica columns have fewer active silanol sites.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly seated column can lead to peak broadening and tailing.[7] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q3: My retention times are drifting or shifting between runs. How can I fix this?

A3: Unstable retention times are typically due to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. Flush the column with at least 5-10 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.[8] For normal-phase chromatography, equilibration can take a very long time due to the column's sensitivity to water content in the mobile phase.[9]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run.[3] If you are using an online mixing system, ensure the proportioning valves are working correctly.[8] Manually preparing the mobile phase can help diagnose if the problem lies with the pump's mixing system.[9]

  • Temperature Control: Column temperature affects retention. Using a column oven will ensure a stable and reproducible temperature, leading to more consistent retention times. A rule of thumb is that a 1°C change in temperature can alter retention by 1-2%.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting method for separating this compound and its isomers using HPLC?

A1: A robust starting point is a reversed-phase HPLC method.[6]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.

  • Mobile Phase: A mixture of methanol or acetonitrile and water, acidified with 0.1% formic acid.

  • Detection: UV detection at approximately 250 nm is suitable for these compounds.[1]

  • Elution: Begin with an isocratic elution and introduce a gradient if resolution is insufficient.

Q2: How does pH control help in the separation of HBA isomers?

A2: The hydroxybenzoic acids are ionizable compounds. The pH of the mobile phase dictates whether they are in their neutral (protonated) or ionized (deprotonated) form. In reversed-phase chromatography, the neutral form is more hydrophobic and will be retained longer on the column. By setting the mobile phase pH well below the pKa of the isomers, you ensure they are all in their neutral form, leading to more consistent retention and better peak shapes.[3] Conversely, in mixed-mode chromatography, controlling pH is critical to leverage differences in their ionic properties for separation.[1]

Q3: Can I use mass spectrometry (MS) for detection?

A3: Yes, HPLC-ESI-MS/MS (High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry) is a powerful technique for both qualifying and quantifying HBA isomers.[4] When using MS detection, ensure your mobile phase additives are volatile. For example, use formic acid instead of non-volatile buffers like sodium phosphate.[8]

Quantitative Data Summary

The following tables summarize HPLC conditions used for the separation of hydroxybenzoic acid isomers from various studies.

Table 1: HPLC Methods for Monohydroxybenzoic Acid Isomers (this compound, 3-HBA, 4-HBA)

ParameterMethod 1[4]Method 2 (General)
Technique HPLC-ESI-MS/MSReversed-Phase HPLC
Stationary Phase BiphenylC18
Mobile Phase Methanol / Water with Formic AcidAcetonitrile / Water with Buffer
Detection ESI-MS/MS (MRM: m/z 137 → 93)UV

Table 2: UHPLC Method for Dihydroxybenzoic and Trihydroxybenzoic Acids

ParameterMethod Details[5]
Technique Micellar Liquid Chromatography (MLC) on UHPLC
Stationary Phase C18 (100 x 2.1mm, 1.8 µm)
Mobile Phase 0.1% SDS in 1.84 mM Sulfuric Acid (pH 2.43)
Flow Rate 0.3 mL/min
Run Time < 6 minutes
Analytes 6 dihydroxybenzoic acid isomers and 1 trihydroxybenzoic acid

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol provides a general procedure for the separation of this compound, 3-HBA, and 4-HBA using a standard reversed-phase HPLC system with UV detection.

1. Materials and Reagents:

  • HPLC-grade acetonitrile or methanol

  • Ultrapure water

  • Formic acid (≥98% purity)

  • Reference standards for this compound, 3-HBA, and 4-HBA

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (for A) and 1 mL of formic acid to 1 L of acetonitrile (for B). Degas the mobile phases before use.

  • Standard Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol. Create a mixed working standard by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.[8] Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples. A suggested starting gradient is:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibration at 10% B

  • Data Processing: Identify peaks based on the retention times of the reference standards. Quantify using a calibration curve generated from the standards.

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

G start Poor Resolution or Co-elution Observed check_ph Is Mobile Phase pH Optimized (e.g., pH 2-3)? start->check_ph adjust_ph Adjust pH with Acid (Formic, TFA) check_ph->adjust_ph No check_solvent Is Solvent Strength Optimal? check_ph->check_solvent Yes adjust_ph->check_ph adjust_solvent Decrease Organic Solvent % (Slower Elution) check_solvent->adjust_solvent No check_column Is Stationary Phase Effective? check_solvent->check_column Yes try_gradient Implement a Shallow Gradient Elution adjust_solvent->try_gradient try_gradient->check_column change_column Try Different Chemistry (e.g., Biphenyl, Mixed-Mode) check_column->change_column No end Resolution Improved check_column->end Yes change_column->start G prep_mobile 1. Mobile Phase Preparation & Degassing equilibrate 3. System & Column Equilibration prep_mobile->equilibrate prep_sample 2. Standard & Sample Preparation (Dissolve/Filter) inject 4. Inject Sample & Run Method prep_sample->inject equilibrate->inject detect 5. UV or MS Detection inject->detect process 6. Data Processing (Integration & Quantification) detect->process

References

Technical Support Center: 2-Hydroxybutyric Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Hydroxybutyric Acid (2-HB) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the accurate measurement of 2-HB.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxybutyric acid (2-HB) and why is it measured?

2-Hydroxybutyric acid (α-hydroxybutyrate or 2-HB) is a small organic acid that is a byproduct of amino acid metabolism (threonine and methionine) and glutathione synthesis. It is gaining prominence as a potential early biomarker for insulin resistance, impaired glucose tolerance, and oxidative stress.[1] Elevated levels of 2-HB may be associated with metabolic syndrome and an increased risk of developing type 2 diabetes.

Q2: What are the common methods for measuring 2-HB?

The most common analytical methods for the quantification of 2-HB in biological samples (e.g., serum, plasma, urine) are Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays. GC-MS is a highly specific and sensitive method that is often considered the gold standard. Enzymatic assays offer a more high-throughput and less instrument-intensive alternative.

Q3: What are the critical pre-analytical factors to consider for 2-HB measurement?

Proper sample collection and handling are crucial for accurate 2-HB results. Key considerations include:

  • Sample Type: Serum and plasma are the most common matrices. One study found no significant difference in 2-HB concentrations between serum and EDTA plasma.

  • Anticoagulants: While EDTA has been shown to be acceptable, the effects of other anticoagulants like heparin or citrate should be validated for the specific assay being used.

  • Hemolysis: Hemolysis, the rupture of red blood cells, can significantly interfere with 2-HB assays and should be avoided.

  • Sample Stability: 2-HB has been found to be stable in serum for up to 24 hours at room temperature and at 4°C, and also stable through at least three freeze-thaw cycles. For long-term storage, samples should be kept at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during 2-HB analysis.

Issue 1: Inaccurate or Inconsistent Results with GC-MS Analysis

Possible Causes and Solutions:

  • Peak Tailing: This can be caused by active sites in the GC inlet or column, or by issues with derivatization.

    • Solution: Use a deactivated inlet liner and perform regular maintenance. Ensure complete derivatization of the sample. If tailing persists, trim the first few centimeters of the analytical column.

  • Ghost Peaks: These are unexpected peaks that can appear in the chromatogram, often due to contamination.

    • Solution: Identify the source of contamination by running blank injections. Common sources include contaminated solvents, septa bleed, or carryover from a previous injection. Clean the injector port and replace the septum and liner if necessary.

  • Poor Reproducibility: This can stem from variability in sample preparation, injection volume, or instrument performance.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol. Use an autosampler for injections to ensure consistent volume. Regularly check the performance of the GC-MS system, including tuning and calibration.

Experimental Protocol: Sample Preparation for GC-MS Analysis of 2-HB

This protocol is a general guideline and may need to be optimized for specific instruments and sample types.

  • Sample Collection: Collect whole blood in a serum separator tube or a tube containing EDTA.

  • Sample Processing: Centrifuge the blood sample to separate the serum or plasma.

  • Protein Precipitation: Precipitate proteins in the sample by adding a suitable organic solvent (e.g., acetonitrile).

  • Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the organic acids.

  • Derivatization: Evaporate the extract to dryness and derivatize the residue to make the 2-HB volatile for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Analysis: Inject the derivatized sample into the GC-MS system for analysis.

GC_MS_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inaccurate Results Inaccurate Results Peak Tailing Peak Tailing Inaccurate Results->Peak Tailing e.g. Ghost Peaks Ghost Peaks Inaccurate Results->Ghost Peaks e.g. Poor Reproducibility Poor Reproducibility Inaccurate Results->Poor Reproducibility e.g. Deactivated Liner & Column Maintenance Deactivated Liner & Column Maintenance Peak Tailing->Deactivated Liner & Column Maintenance Blank Injections & System Cleaning Blank Injections & System Cleaning Ghost Peaks->Blank Injections & System Cleaning Protocol Standardization & Autosampler Use Protocol Standardization & Autosampler Use Poor Reproducibility->Protocol Standardization & Autosampler Use

Issue 2: Interference in Enzymatic Assays

Possible Causes and Solutions:

  • Cross-reactivity with Structurally Similar Molecules: The enzyme used in the assay may not be completely specific for 2-HB and could react with other hydroxy acids present in the sample.

    • Solution: Review the manufacturer's data on the specificity of the enzyme. If significant cross-reactivity is suspected, results should be confirmed with a more specific method like GC-MS.

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the enzymatic reaction or the detection of the product.

    • Solution: Perform a spiking and recovery experiment to assess matrix effects. If interference is observed, sample dilution or a different sample preparation method (e.g., deproteinization) may be necessary.

  • Hemolysis: The release of intracellular components from red blood cells can interfere with the assay.

    • Solution: Visually inspect all samples for hemolysis and reject any that are visibly hemolyzed. Follow best practices for blood collection to minimize hemolysis.

Experimental Protocol: General Steps for an Enzymatic 2-HB Assay

This is a generalized procedure. Always refer to the specific kit manufacturer's instructions.

  • Sample Preparation: Prepare samples as required by the assay kit. This may involve dilution or a deproteinization step.

  • Reagent Preparation: Prepare the working solutions of the enzyme, substrate, and any cofactors according to the kit protocol.

  • Assay Reaction: Add the prepared sample and reagents to a microplate well.

  • Incubation: Incubate the reaction mixture for the time and at the temperature specified in the protocol.

  • Detection: Measure the absorbance or fluorescence of the reaction product using a microplate reader at the specified wavelength.

  • Calculation: Calculate the concentration of 2-HB in the samples based on a standard curve.

Enzymatic_Assay_Workflow Sample Preparation Sample Preparation Reagent Preparation Reagent Preparation Sample Preparation->Reagent Preparation Assay Reaction Assay Reaction Reagent Preparation->Assay Reaction Incubation Incubation Assay Reaction->Incubation Detection Detection Incubation->Detection Calculation Calculation Detection->Calculation

Quantitative Data on Interferences

Currently, there is a lack of comprehensive, publicly available tables detailing the quantitative interference of a wide range of specific drugs and endogenous compounds in 2-HB assays. Validation studies for specific assays may contain this information. Researchers are encouraged to consult the documentation for their specific assay or conduct their own interference studies for compounds of interest.

One study on an enzymatic assay for α-hydroxybutyrate reported no significant interference from L-lactate, a structurally similar molecule.[1]

Table 1: General Potential Interferences in 2-HB Assays

Potential InterferentAssay Type(s) AffectedPotential EffectMitigation Strategy
Hemolysis GC-MS, EnzymaticFalsely elevated or decreased resultsProper sample collection and handling; visual inspection of samples.
Structurally similar hydroxy acids EnzymaticFalsely elevated results (cross-reactivity)Use a highly specific enzyme; confirm results with GC-MS.
High concentrations of lipids or proteins Enzymatic, GC-MSSignal suppression or enhancement (matrix effects)Sample dilution, deproteinization, or matrix-matched calibration.
Contaminants from collection tubes/reagents GC-MSGhost peaksUse high-purity reagents and pre-screen collection materials.

Disclaimer: This information is intended for guidance and troubleshooting purposes. All laboratory procedures should be performed by trained personnel and in accordance with established safety protocols. It is essential to validate all assays and methods in your own laboratory to ensure accurate and reliable results.

References

Technical Support Center: Enhancing 2-Hydroxybenzylamine (2-HBA) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-hydroxybenzylamine (2-HBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection and quantification of this compound?

A1: The most prevalent and robust methods for the detection and quantification of 2-hydroxybenzylamine (this compound) are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC with UV detection is a common approach, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.

Q2: How can I improve the sensitivity of my this compound detection method?

A2: To enhance the sensitivity of this compound detection, you can focus on two main strategies: increasing the analytical signal or reducing the baseline noise.[1]

  • Increase Signal:

    • Fluorescence Derivatization: Since this compound is a primary amine, derivatization with a fluorescent tag can significantly boost the signal. Common reagents include o-phthalaldehyde (OPA), fluorescamine, and dansyl chloride.[2]

    • Optimize Ionization (for LC-MS/MS): Fine-tuning the electrospray ionization (ESI) source parameters, such as sprayer voltage, gas flows, and temperatures, can maximize the ionization efficiency of this compound.[3][4][5][6][7]

    • Increase Sample Concentration: Proper sample preparation techniques like solid-phase extraction (SPE) can concentrate the analyte before injection.[7][8]

  • Reduce Noise:

    • Use High-Purity Solvents: Employing HPLC or LC-MS grade solvents and reagents minimizes background noise.[9]

    • Proper System Maintenance: Regular flushing of the LC system can prevent the buildup of contaminants that contribute to high background.[10]

    • Optimize Detector Settings: For UV detectors, selecting the optimal wavelength and for mass spectrometers, ensuring proper calibration can reduce noise.

Q3: What is the biological significance of this compound and its metabolites?

A3: 2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that functions as a potent scavenger of reactive carbonyl species, such as γ-ketoaldehydes.[1][11][12] These reactive species are products of lipid peroxidation and are associated with oxidative stress and inflammation in various diseases. By trapping these harmful electrophiles, 2-HOBA helps protect proteins, nucleic acids, and lipids from damage.[11][12] The primary metabolite of 2-HOBA is salicylic acid, which has known anti-inflammatory properties.[11][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC and LC-MS/MS Common Issues
ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the basic amine group of this compound and acidic silanol groups on the column.[10][14] - Column contamination or degradation. - Dead volume in the system.[15]- Use a base-deactivated or end-capped column.[14] - Lower the mobile phase pH to protonate silanol groups. - Add a competing base like triethylamine to the mobile phase in small amounts. - Flush the column or replace it if degraded.[10] - Check and minimize tubing length and ensure proper fittings.
Peak Fronting - Sample overload.[9] - Poor sample solubility in the mobile phase.[15] - Column channeling.- Dilute the sample or inject a smaller volume.[9] - Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase. - Replace the column if channeling is suspected.
High Baseline Noise - Contaminated mobile phase or system.[3] - Air bubbles in the detector or pump. - Detector lamp nearing the end of its life (UV).- Use fresh, high-purity mobile phase and filter it. - Degas the mobile phase properly. - Flush the entire system to remove contaminants. - Replace the detector lamp if necessary.
Retention Time Shifts - Changes in mobile phase composition or pH.[3] - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase accurately and ensure consistent pH. - Use a column oven to maintain a stable temperature. - Equilibrate the column sufficiently before each run. - Replace the column if it's old or has been subjected to harsh conditions.
Low Sensitivity/No Peak - Sample concentration is too low. - Inefficient ionization in the MS source. - Leak in the system.[10] - Incorrect detector settings.- Concentrate the sample using appropriate sample preparation techniques. - Optimize ESI source parameters (e.g., voltages, gas flows, temperature).[3][4][5][6][7] - Check for leaks in the injector, tubing, and fittings. - Ensure the correct wavelength is set for UV detection or the correct MRM transitions for MS/MS.

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for this compound Quantification

This protocol is adapted from a method for quantifying 2-HOBA in biological tissue.[16]

1. Sample Preparation (from Plasma or Tissue Homogenate):

  • To 100 µL of sample (plasma or tissue homogenate), add an internal standard (e.g., deuterated this compound, [2H4]-2-HOBA).
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex for 2 minutes and then centrifuge for 5 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • For further cleanup and concentration, perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a hydrophilic-lipophilic balanced polymer).
  • Elute the this compound from the SPE cartridge with a methanol/water solution.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 80 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent Zorbax SB-C18 RRHD, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.2% formic acid and 0.1% ammonium formate in water
Mobile Phase B 0.2% formic acid in acetonitrile
Gradient 50-70% B over 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Agilent 6460 Triple Quadrupole or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be optimized for this compound (e.g., monitor the transition from the protonated parent ion to a stable product ion)
Protocol 2: Fluorescence Derivatization of this compound with o-Phthalaldehyde (OPA)

This is a general protocol for the pre-column derivatization of primary amines like this compound.

1. Reagent Preparation:

  • OPA Reagent: Dissolve 70 mg of OPA in 1 mL of methanol. Add this to 95 mL of a pH 10.5 buffer (e.g., borate buffer) containing a thiol (e.g., 0.2% 2-mercaptoethanol). Protect the solution from light.[8]

2. Derivatization Procedure:

  • In a sample vial, mix 20 µL of the this compound sample or standard with 20 µL of the OPA reagent.
  • Vortex the mixture for 1 minute. The reaction is typically rapid.[8]
  • Inject the derivatized sample onto the HPLC system immediately, as the derivatives can be unstable.[17]

3. HPLC with Fluorescence Detection:

ParameterSetting
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a buffer (e.g., sodium acetate, pH ~5.5) and an organic modifier (e.g., acetonitrile or methanol)
Fluorescence Detector Excitation: ~340 nm, Emission: ~445 nm[18]

Visualizations

Experimental_Workflow_for_Improving_2HBA_Detection cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Method cluster_Detection_Methods Detection Modes Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Protein_Precipitation->SPE Derivatization Fluorescence Derivatization (e.g., with OPA) SPE->Derivatization Optional HPLC HPLC Separation (C18 Column) SPE->HPLC Derivatization->HPLC Detection Detection HPLC->Detection FLD Fluorescence Detector (FLD) Detection->FLD MS Mass Spectrometer (MS/MS) Detection->MS

Caption: Experimental workflow for enhancing this compound detection sensitivity.

HBA_Signaling_Pathway cluster_Oxidative_Stress Oxidative Stress cluster_Cellular_Damage Cellular Damage & Inflammation cluster_Intervention This compound Intervention Lipid_Peroxidation Lipid Peroxidation Reactive_Carbonyls Reactive Carbonyl Species (γ-ketoaldehydes) Lipid_Peroxidation->Reactive_Carbonyls Protein_Modification Protein Modification Reactive_Carbonyls->Protein_Modification DNA_Adducts DNA Adducts Reactive_Carbonyls->DNA_Adducts Inflammation Inflammation Protein_Modification->Inflammation HBA 2-Hydroxybenzylamine (this compound) HBA_Action Scavenging of Reactive Carbonyls HBA->HBA_Action Metabolism Metabolism HBA->Metabolism HBA_Action->Reactive_Carbonyls Inhibition Salicylic_Acid Salicylic Acid Metabolism->Salicylic_Acid Salicylic_Acid->Inflammation Reduction

Caption: Simplified pathway of this compound's action in mitigating cellular damage.

References

Stability of 2-Hydroxybutyric acid in stored biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hydroxybutyric acid (2-HB) in stored biological samples and troubleshooting for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the stability of 2-Hydroxybutyric acid in serum and plasma at different temperatures?

A1: 2-Hydroxybutyric acid (also known as alpha-hydroxybutyrate) is stable in serum for up to 24 hours at both ambient temperature and 4°C.[1] For long-term storage, freezing at -20°C or lower is recommended. Studies on related organic acids suggest stability for at least one month at -20°C in serum.[2]

Q2: How many freeze-thaw cycles can a sample undergo without affecting 2-Hydroxybutyric acid concentration?

A2: Serum samples containing 2-Hydroxybutyric acid have been shown to be stable for at least three freeze-thaw cycles.[1]

Q3: What are the recommended storage conditions for urine samples intended for 2-Hydroxybutyric acid analysis?

A3: For general metabolomics studies, it is recommended to store urine samples at 4°C for no longer than 48 hours to maintain the integrity of metabolites.[3] For storage periods exceeding 48 hours, freezing at -20°C or -80°C is the standard practice. While specific long-term stability data for 2-HB in urine is limited, a study on related organic acids indicates they are stable for up to one month when stored at -20°C.[2]

Q4: Are there differences in 2-Hydroxybutyric acid concentrations between serum and plasma samples?

A4: A study developing a GC-MS method for 2-HB found no significant differences in its concentrations when measured in serum versus EDTA plasma samples.[1]

Q5: What are the common analytical methods for quantifying 2-Hydroxybutyric acid?

A5: The most common methods for the quantification of 2-Hydroxybutyric acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] An enzymatic-based detection kit is also available for a more accessible quantification method in a clinical setting.[4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible 2-Hydroxybutyric acid results.
  • Possible Cause: Improper sample handling and storage.

    • Solution: Ensure that samples are processed and stored according to the recommended guidelines. For serum and plasma, analyze within 24 hours if stored at room temperature or 4°C, or freeze at -20°C for longer durations.[1] For urine, process within 48 hours if refrigerated, otherwise freeze immediately.[3] Minimize the number of freeze-thaw cycles, although up to three have been shown to be acceptable for serum.[1]

  • Possible Cause: Variability in sample collection.

    • Solution: Standardize blood and urine collection procedures. For blood, ensure consistent use of either serum or plasma (EDTA) tubes, although no significant difference has been reported.[1]

Issue 2: Low or undetectable levels of 2-Hydroxybutyric acid.
  • Possible Cause: Degradation of the analyte.

    • Solution: Review storage history and conditions. Prolonged storage at room temperature or multiple freeze-thaw cycles beyond what is recommended could lead to degradation.

  • Possible Cause: Inefficient extraction during sample preparation.

    • Solution: Verify the extraction protocol. For GC-MS analysis, a liquid-liquid extraction with ethyl acetate following acidification is a validated method.[1] Ensure all steps are followed precisely.

Issue 3: High background or interfering peaks in the chromatogram.
  • Possible Cause: Matrix effects from the biological sample.

    • Solution: Optimize the sample preparation method to remove interfering substances. This may involve a more rigorous clean-up step. For LC-MS/MS, adjusting the chromatographic gradient may help separate the analyte from interfering compounds.

  • Possible Cause: Presence of isomers.

    • Solution: Ensure the analytical method can differentiate between 2-Hydroxybutyric acid and its isomers, such as beta-hydroxybutyrate (3-hydroxybutyrate). The use of mass spectrometry with specific parent and daughter ion transitions is crucial for this purpose.[4]

Data on 2-Hydroxybutyric Acid Stability

Sample TypeStorage TemperatureDurationAnalyte StabilityCitation
SerumAmbientUp to 24 hoursStable[1]
Serum4°CUp to 24 hoursStable[1]
Serum-20°CUp to 1 monthStable[2]
Urine4°CUp to 48 hoursStable (general metabolites)[3]
Urine-20°CUp to 1 monthStable (related organic acids)[2]

Freeze-Thaw Cycle Stability

Sample TypeNumber of CyclesAnalyte StabilityCitation
SerumAt least 3Stable[1]

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxybutyric Acid in Human Serum by GC-MS

This protocol is based on a validated method for the routine measurement of 2-HB.[1]

1. Sample Preparation:

  • To 300 µL of serum, add 30 µL of an internal standard (e.g., 2-HB-d3).
  • Acidify the sample with 90 µL of 5 M HCl to enhance 2-HB stability and detection.
  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.
  • Vortex the mixture and then centrifuge at 2500 x g for 10 minutes.
  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • Reconstitute the dried extract in 80 µL of a derivatizing agent (e.g., BSTFA:TMCS 99:1).
  • Incubate for 2 minutes using microwave irradiation at 800 W to form trimethylsilyl ester derivatives.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable capillary column (e.g., HP-5MS).
  • Set the instrument parameters for the detection and quantification of the derivatized 2-HB and internal standard.

Protocol 2: General Workflow for LC-MS/MS Analysis of Organic Acids in Urine

This is a general workflow that can be adapted for 2-Hydroxybutyric acid analysis.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge the samples to remove any particulate matter.
  • Perform a simple dilution of the urine with a suitable buffer or solvent. An internal standard should be added at this stage.

2. LC-MS/MS Analysis:

  • Inject the diluted sample onto an appropriate LC column (e.g., C18).
  • Use a gradient elution with mobile phases suitable for separating organic acids (e.g., water with formic acid and acetonitrile with formic acid).
  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for 2-Hydroxybutyric acid and its internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum 300 µL Serum add_is Add Internal Standard (2-HB-d3) serum->add_is acidify Acidify with 5 M HCl add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Phase centrifuge->evaporate derivatize Add BSTFA:TMCS evaporate->derivatize microwave Microwave Irradiation (2 min) derivatize->microwave gcms GC-MS Analysis microwave->gcms

Caption: Workflow for GC-MS analysis of 2-Hydroxybutyric acid in serum.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results storage Improper Storage issue->storage collection Variable Collection issue->collection handling Inconsistent Handling issue->handling sop_storage Standardize Storage Protocol (-20°C or colder for long-term) storage->sop_storage sop_collection Standardize Collection Method (e.g., consistent tube type) collection->sop_collection sop_handling Minimize Freeze-Thaw Cycles handling->sop_handling

References

Technical Support Center: Analysis of 2-Hydroxybutanoic Acid (2-HBA) in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of 2-hydroxybutanoic acid (2-HBA) in serum, with a focus on mitigating matrix effects.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, primarily ion suppression or enhancement in mass spectrometry-based methods, are a significant challenge in the bioanalysis of small molecules like this compound in complex matrices such as serum. These effects can compromise the accuracy, precision, and sensitivity of the assay.[1][2] The primary sources of these interferences in serum are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte of interest and interfere with the ionization process.[2][3]

Below is a table summarizing common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery / Signal Suppression Inadequate Protein Precipitation: Incomplete removal of serum proteins can lead to ion suppression and column fouling.- Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to serum. A common starting point is 3:1 (v/v).- Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.[4]
Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in ESI-MS and often co-elute with small polar analytes.[3]- Use Phospholipid Removal Plates/Columns: Specialized solid-phase extraction (SPE) products like HybridSPE can effectively remove phospholipids.[3]- Liquid-Liquid Extraction (LLE): An appropriate LLE protocol can separate this compound from interfering phospholipids.- Chromatographic Separation: Optimize the LC method (e.g., gradient, column chemistry) to separate this compound from the phospholipid elution zone.
High Salt Concentration: Salts from the serum matrix or buffers can reduce ionization efficiency.- Sample Dilution: Diluting the serum sample can reduce the concentration of interfering salts, though this may impact sensitivity.[5]- Solid-Phase Extraction (SPE): Use an SPE protocol with a wash step designed to remove salts while retaining this compound.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Variation in pipetting, timing, or temperature during sample processing.- Use a Validated Standard Operating Procedure (SOP): Ensure all samples are processed identically.- Employ Automation: Automated liquid handlers can improve the consistency of sample preparation.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of variability.[6]
Matrix Effects Varying Between Samples: The composition of serum can differ between individuals, leading to variable matrix effects.[2]- Matrix-Matched Calibrators: Prepare calibration standards in a pooled blank serum matrix that is representative of the study samples to compensate for consistent matrix effects.[5]- Standard Addition Method: For problematic samples, the standard addition method can be used to accurately quantify the analyte by accounting for the specific matrix effects of that sample.[7]
Signal Enhancement Co-eluting Compounds: Some matrix components can enhance the ionization of the analyte, leading to artificially high results.- Improved Chromatographic Resolution: Modify the LC gradient or change the stationary phase to better separate this compound from the enhancing compounds.[1]- Post-Column Infusion Experiment: This technique can be used to identify regions of the chromatogram where ion enhancement or suppression occurs, helping to guide chromatographic method development.[1][5]
Poor Peak Shape Column Overload or Contamination: Injection of insufficiently cleaned samples can lead to the accumulation of matrix components on the analytical column.- Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.- Optimize Sample Cleanup: Incorporate additional cleanup steps (e.g., SPE, LLE) to reduce the amount of matrix injected.[3]- Regular Column Washing: Implement a robust column washing procedure between analytical runs.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem for this compound analysis in serum?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components in the sample matrix.[2] In the context of LC-MS/MS analysis of this compound in serum, endogenous substances like phospholipids can suppress or enhance the formation of this compound ions in the mass spectrometer's source. This interference can lead to inaccurate and unreliable quantification, compromising the integrity of the experimental results.[8]

Q2: I am observing significant ion suppression. What is the first thing I should try?

A2: The most effective first step is often to improve your sample preparation. A simple protein precipitation may not be sufficient to remove phospholipids, which are a primary cause of ion suppression.[3] Consider implementing a phospholipid removal SPE plate or a liquid-liquid extraction (LLE) step after protein precipitation. Additionally, ensure your chromatographic method provides good separation between your analyte and the bulk of the matrix components.

Q3: How can I determine if my method is suffering from matrix effects?

A3: A common method is to perform a post-extraction spike analysis.[2] You compare the peak area of an analyte spiked into an extracted blank serum sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be used to qualitatively assess where in the chromatogram ion suppression or enhancement occurs.[5]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: While not strictly mandatory for all assays, using a SIL-IS is the most widely recognized and robust method to correct for matrix effects.[6] A SIL-IS (e.g., deuterated this compound) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for a reliable normalization of the signal and leading to more accurate and precise results.[6]

Q5: Can I just dilute my serum sample to reduce matrix effects?

A5: Yes, dilution is a simple strategy to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes your analyte, which can negatively impact the sensitivity of the assay. This may not be a viable option if the endogenous concentration of this compound is low or close to the lower limit of quantitation (LLOQ) of your method.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a basic method suitable for initial method development.

  • Aliquoting: Pipette 50 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a suitable internal standard solution (e.g., this compound-d3 in methanol).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (or 3x the sample volume).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Parameters should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: Hold at 5% B (Re-equilibration)

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions (Example):

      • This compound: Precursor ion (Q1) m/z 103.0 -> Product ion (Q3) m/z 57.0

      • This compound-d3 (IS): Precursor ion (Q1) m/z 106.0 -> Product ion (Q3) m/z 60.0

    • Key MS Parameters: Optimize source temperature, gas flows (nebulizer, heater), and collision energy for maximum signal intensity.

Visualizations

Metabolic Pathway of this compound

2-Hydroxybutyric acid is a byproduct of hepatic glutathione synthesis and L-threonine catabolism.[9][10] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases. This upregulates the transsulfuration pathway, leading to an increased conversion of methionine to cysteine. This compound is generated as a byproduct of this metabolic shift.[10][11]

G cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis cluster_2hba This compound Formation Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine alpha_Ketobutyrate alpha_Ketobutyrate Cystathionine->alpha_Ketobutyrate Byproduct Generation Cysteine Cysteine Cystathionine->Cysteine HBA 2-Hydroxybutyrate (this compound) alpha_Ketobutyrate->HBA LDH/αHBDH Glutathione Glutathione Cysteine->Glutathione Rate-limiting step Oxidative_Stress Oxidative_Stress Oxidative_Stress->Homocysteine Increases Demand for Glutathione G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_cleanup Optional Cleanup (to reduce matrix effects) Serum Serum Sample (50 µL) Spike Spike with IS (this compound-d3) Serum->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract LC_MS LC-MS/MS Analysis (Negative ESI, MRM) Extract->LC_MS SPE Solid-Phase Extraction (Phospholipid Removal) Extract->SPE Improved Cleanup Integration Peak Integration LC_MS->Integration Calibration Calibration Curve (Matrix-Matched) Integration->Calibration Quantify Quantification (Analyte/IS Ratio) Calibration->Quantify Result Final this compound Concentration Quantify->Result SPE->LC_MS

References

Technical Support Center: 2-Hydroxybenzylamine (2-HBA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-hydroxybenzylamine (2-HBA). This resource is designed for researchers, scientists, and drug development professionals to help reduce variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxybenzylamine (this compound) and what is its primary mechanism of action?

A1: 2-Hydroxybenzylamine (this compound) is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), which are products of lipid peroxidation.[1] By trapping these dicarbonyls, this compound prevents their reaction with macromolecules like proteins and DNA, thereby mitigating cellular damage associated with oxidative stress.

Q2: How should I prepare and store this compound stock solutions?

A2: For consistent results, proper preparation and storage of this compound stock solutions are critical. Due to its phenolic nature, this compound can be susceptible to oxidation. It is recommended to prepare stock solutions in a solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark.

Q3: What are the optimal conditions for this compound stability in experimental buffers?

A3: The stability of this compound is influenced by pH and temperature. Generally, phenolic compounds are more stable in neutral to slightly acidic conditions. It is advisable to maintain the pH of your experimental buffer between 6.0 and 7.4. Avoid highly alkaline conditions, which can promote oxidation. For in vitro experiments, prepare fresh dilutions of this compound in your cell culture medium or buffer immediately before use.

Q4: Can this compound interfere with common cell-based assays?

A4: Like many phenolic compounds, this compound has the potential to interfere with certain assays. For example, its antioxidant properties could interfere with assays that measure reactive oxygen species (ROS). It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a blank control (no treatment), to account for any potential assay interference.

Troubleshooting Guides

Issue 1: High variability in replicate measurements of this compound concentration in plasma or tissue samples.

  • Possible Cause 1: Inconsistent Sample Handling. Differences in sample collection, processing, or storage can introduce significant variability.

    • Troubleshooting Steps:

      • Standardize your sample collection protocol, ensuring consistent timing and technique.

      • Process all samples uniformly, including centrifugation speed and duration for plasma separation or homogenization methods for tissues.

      • Store all samples at a consistent temperature (-80°C is recommended) and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Matrix Effects in Mass Spectrometry. Components of the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Troubleshooting Steps:

      • Incorporate a stable isotope-labeled internal standard of this compound in all samples to normalize for matrix effects.

      • Optimize the sample preparation method to effectively remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

      • Evaluate different ionization sources or mass spectrometry parameters to minimize matrix effects.

Issue 2: Inconsistent results in cell culture experiments with this compound.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, or media composition can alter the cellular response to this compound.

    • Troubleshooting Steps:

      • Use cells within a consistent and narrow range of passage numbers for all experiments.

      • Seed cells at a consistent density and treat them at a consistent level of confluency.

      • Ensure that the composition of the cell culture medium, including serum and supplements, is consistent across all experiments.

  • Possible Cause 2: Degradation of this compound in Cell Culture Media. this compound may not be stable in culture media over long incubation periods.

    • Troubleshooting Steps:

      • For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.

      • Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolvent/MatrixTemperatureDuration
Solid (powder)-Room TemperatureMonths
Stock SolutionDMSO or Ethanol-20°C or -80°CUp to 1 year
Plasma/Serum--80°CMonths
Tissue Samples--80°CMonths

Table 2: Example Parameters for HPLC-MS/MS Quantification of this compound in Human Plasma

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase B1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature60°C
Ionization ModePositive Electrospray Ionization (ESI+)
Internal Standard[²H₄]-2-HOBA

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Administration of this compound to Adherent Cell Cultures

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.

  • Return the plate to the incubator for the desired treatment duration.

Visualizations

2-HBA_Mechanism_of_Action cluster_reaction node_ros Reactive Oxygen Species (ROS) node_lipid Lipid Peroxidation node_ros->node_lipid induces node_dicarbonyl Reactive Dicarbonyls (e.g., IsoLGs) node_lipid->node_dicarbonyl generates node_macromolecules Cellular Macromolecules (Proteins, DNA) node_dicarbonyl->node_macromolecules reacts with node_adduct Inactive this compound-Dicarbonyl Adduct node_dicarbonyl->node_adduct node_damage Macromolecular Damage & Cellular Dysfunction node_macromolecules->node_damage leads to node_hoba This compound node_hoba->node_dicarbonyl node_hoba->node_adduct node_protection Protection from Cellular Damage node_adduct->node_protection results in Troubleshooting_Workflow node_start High Variability in This compound Results node_check_sample Review Sample Handling & Storage node_start->node_check_sample node_check_assay Review Assay Parameters node_start->node_check_assay node_sample_consistent Are sample procedures standardized? node_check_sample->node_sample_consistent node_assay_consistent Are assay conditions consistent? node_check_assay->node_assay_consistent node_standardize_sample Standardize collection, processing, and storage. node_sample_consistent->node_standardize_sample No node_matrix_effects Investigate Matrix Effects (LC-MS) node_sample_consistent->node_matrix_effects Yes node_optimize_assay Optimize assay parameters (e.g., controls, dilutions). node_assay_consistent->node_optimize_assay No node_cell_culture Investigate Cell Culture Conditions node_assay_consistent->node_cell_culture Yes node_end Reduced Variability node_standardize_sample->node_end node_optimize_assay->node_end node_matrix_effects->node_end node_cell_culture->node_end

References

Technical Support Center: Quantification of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of 2-Hydroxybutyric acid (2-HB), with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying 2-Hydroxybutyric acid?

A1: The most common analytical methods for the quantification of 2-Hydroxybutyric acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity, which are crucial for accurate measurement in complex samples like serum, plasma, and urine.[1][2]

Q2: Why is a calibration curve essential for 2-HB quantification?

A2: A calibration curve is fundamental in analytical chemistry to determine the concentration of an analyte in an unknown sample.[3] It establishes the relationship between the analytical signal (e.g., peak area) and the known concentration of a series of standards. Without a reliable calibration curve, accurate quantification of 2-HB is not possible.

Q3: What is a typical linear range for 2-HB quantification?

A3: The linear range for 2-HB quantification can vary depending on the analytical method and the biological matrix. For instance, a validated LC-MS/MS method for 2-HB in human plasma has shown sufficient linearity over a range of 0.500-40.0 μg/mL.[2] It is crucial to establish and validate the linear range as part of the method development process.

Q4: What are matrix effects and how can they affect 2-HB quantification?

A4: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] In the context of 2-HB quantification, components of biological samples like salts, lipids, and proteins can suppress or enhance the ionization of 2-HB, leading to inaccurate results. For example, studies on similar compounds have shown ion suppression effects of up to 50%.[5] The use of an appropriate internal standard and effective sample preparation techniques can help mitigate matrix effects.[6]

Q5: What is an internal standard and why is it important?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[3] It is used to correct for variations in sample preparation, injection volume, and instrument response. For 2-HB quantification, a stable isotope-labeled analog, such as 2-Hydroxybutyric-d3 acid, is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.[1][7]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered when generating a calibration curve for 2-Hydroxybutyric acid quantification.

Problem 1: Non-Linear Calibration Curve

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.99).

  • The plot of response vs. concentration shows a distinct curve rather than a straight line.

  • Back-calculated concentrations of the calibrators deviate significantly from their nominal values.

Possible Causes and Solutions:

CauseRecommended Action
Detector Saturation At high concentrations, the detector response may become non-linear. Solution: Dilute the higher concentration standards and re-run the calibration curve. Ensure the concentration range is within the linear dynamic range of the instrument.[8]
Inappropriate Curve Fit A linear regression may not be suitable for the entire concentration range. Solution: Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is reproducible and well-defined.[9][10] However, restricting the calibration range to the linear portion is often a more robust approach.
Standard Preparation Error Inaccurate serial dilutions or errors in weighing the reference standard can lead to non-linearity. Solution: Prepare fresh calibration standards, paying close attention to pipetting and weighing techniques. Use calibrated pipettes and an analytical balance.
Chemical Instability 2-HB or its derivatives may be unstable at certain concentrations or under specific storage conditions. Solution: Investigate the stability of 2-HB in the prepared standards. Prepare fresh standards more frequently and store them under appropriate conditions (e.g., -80°C).
Problem 2: Poor Reproducibility of Calibration Standards

Symptoms:

  • High coefficient of variation (%CV) for the response of replicate injections of the same standard.

  • Inconsistent R² values between different analytical runs.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Injection Volume A faulty autosampler can lead to variable injection volumes. Solution: Perform a system suitability test to check the precision of the autosampler. If the %CV is high, service the autosampler.
Sample Preparation Variability Inconsistent extraction efficiency or derivatization yield can cause poor reproducibility. Solution: Ensure the sample preparation protocol is well-defined and followed precisely. Use an internal standard to correct for these variations.[1]
Instrument Instability Fluctuations in the mass spectrometer or chromatograph can lead to inconsistent responses. Solution: Allow the instrument to stabilize before starting the analysis. Monitor system parameters like source temperature and gas flows.
Improper Mixing Inadequate vortexing or mixing of standards can result in non-homogenous solutions. Solution: Ensure thorough mixing of all standard solutions before injection.
Problem 3: High Y-Intercept in the Calibration Curve

Symptoms:

  • The calibration curve does not pass through or near the origin.

  • The blank sample shows a significant response for 2-HB.

Possible Causes and Solutions:

CauseRecommended Action
Contamination Contamination of the blank matrix, solvent, or glassware with 2-HB. Solution: Use high-purity solvents and thoroughly clean all glassware. Analyze a "true" blank (solvent only) to identify the source of contamination.
Endogenous 2-HB in the Matrix The "blank" biological matrix (e.g., serum) may contain endogenous levels of 2-HB.[11] Solution: Use a surrogate matrix that is free of 2-HB, such as synthetic urine or stripped serum.[5] Alternatively, use the standard addition method for calibration.[12]
Interference A co-eluting compound in the blank matrix may be producing a signal at the same mass transition as 2-HB. Solution: Optimize the chromatographic method to separate the interfering peak from the 2-HB peak. Use a more specific mass transition if available.

Experimental Protocols

Key Experiment: GC-MS Quantification of 2-Hydroxybutyrate in Serum

This protocol is a generalized procedure based on common practices in the field.[1]

  • Sample Preparation:

    • To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).

    • Acidify the sample with 90 µL of 5 M HCl.

    • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing.

    • Centrifuge at 2500 x g for 10 minutes.

    • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization:

    • Reconstitute the dried extract in 80 µL of a derivatizing agent such as BSTFA with 1% TMCS.

    • Incubate at a specified temperature and time (e.g., 60°C for 30 minutes or microwave irradiation for 2 minutes) to form trimethylsilyl (TMS) derivatives.[1]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysixane).[13]

    • Set an appropriate temperature program for the oven to achieve good separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Serum Sample add_is Add Internal Standard (2-HB-d3) serum->add_is acidify Acidify (HCl) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Add Derivatizing Agent (e.g., BSTFA + TMCS) evaporate->derivatize incubate Incubate derivatize->incubate gcms GC-MS Analysis incubate->gcms data Data Acquisition (SIM Mode) gcms->data troubleshooting_logic node_cause node_cause node_solution node_solution start Calibration Curve Issue Identified is_linear Is the curve non-linear? start->is_linear is_reproducible Is the curve reproducible? is_linear->is_reproducible No node_cause_detector Potential Causes: - Detector Saturation - Inappropriate Curve Fit - Standard Prep Error is_linear->node_cause_detector Yes has_intercept Does the curve have a high y-intercept? is_reproducible->has_intercept Yes node_cause_injection Potential Causes: - Inconsistent Injection - Sample Prep Variability - Instrument Instability is_reproducible->node_cause_injection No end_node Problem Resolved has_intercept->end_node No node_cause_contamination Potential Causes: - Contamination - Endogenous Analyte - Interference has_intercept->node_cause_contamination Yes node_solution_dilute Solutions: - Dilute high standards - Use weighted regression - Prepare fresh standards node_cause_detector->node_solution_dilute node_solution_dilute->end_node node_solution_check Solutions: - Check autosampler - Standardize prep protocol - Stabilize instrument node_cause_injection->node_solution_check node_solution_check->end_node node_solution_blank Solutions: - Use clean materials - Use surrogate matrix - Optimize chromatography node_cause_contamination->node_solution_blank node_solution_blank->end_node

References

Technical Support Center: 2-Hydroxybutyric Acid (2-HBA) Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 2-hydroxybutyric acid (2-HBA) from biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound sample extraction, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the recovery of this compound from my plasma/serum samples consistently low?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Incomplete Protein Precipitation: If using a protein precipitation method, insufficient precipitation will leave proteins in the supernatant, which can interfere with subsequent analysis or bind to this compound, reducing its free concentration.

    • Solution: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is used. Vortex the mixture thoroughly and allow for sufficient incubation time at a low temperature (e.g., 4°C) to maximize protein removal. Centrifuge at a high speed to ensure a clear separation of the protein pellet and the supernatant.

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for successful LLE of an acidic compound like this compound.

    • Solution: Acidify the sample to a pH below the pKa of this compound (approximately 3.5) to ensure it is in its protonated, less polar form, which is more soluble in organic solvents.[1] Ethyl acetate is a commonly used and effective solvent for extracting this compound.[1] Ensure vigorous mixing (vortexing) to maximize the surface area for partitioning between the aqueous and organic layers.[2][3][4] Perform multiple extractions with fresh solvent to improve recovery.[3]

  • Analyte Instability: this compound may be susceptible to degradation if samples are not handled or stored properly.

    • Solution: Process samples promptly after collection. If storage is necessary, store them at -80°C.[5] Studies have shown that this compound is stable in serum for up to 24 hours at ambient temperature and 4°C, and can withstand at least three freeze-thaw cycles.[1]

  • Suboptimal Derivatization (for GC-MS analysis): Incomplete derivatization will result in a poor chromatographic peak shape and low response.[6][7][8][9]

    • Solution: Ensure that the derivatization reagents, such as BSTFA with TMCS, are fresh and not exposed to moisture.[1][7] The reaction should be carried out under anhydrous conditions. Microwave-assisted derivatization can significantly reduce the reaction time and improve efficiency.[1]

Q2: I am observing high variability in my this compound measurements between replicate samples. What could be the cause?

A2: High variability, often indicated by a high coefficient of variation (CV), can be introduced at multiple stages of the workflow.

  • Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can lead to inconsistent results.

    • Solution: Standardize all pre-analytical procedures. Use the same type of collection tube (serum vs. plasma) for all samples, as no significant differences have been found in this compound concentrations between serum and EDTA plasma.[1] Ensure consistent timing for processing and storage conditions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, internal standards, and reagents is a common source of variability.

    • Solution: Calibrate pipettes regularly. Use appropriate pipetting techniques, especially when handling viscous fluids like plasma or serum.

  • Matrix Effects in LC-MS/MS: Endogenous components in the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.

    • Solution: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[10] Consider a more rigorous sample cleanup method like LLE or solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variations in extraction efficiency.[1]

Q3: My GC-MS chromatogram shows poor peak shape or multiple peaks for this compound. What is happening?

A3: Poor peak shape (e.g., tailing, fronting) or the presence of multiple peaks for a single analyte in GC-MS is often related to the derivatization process or issues with the chromatographic system.

  • Incomplete Derivatization: As mentioned earlier, this can lead to the presence of both derivatized and underivatized this compound, resulting in distorted or multiple peaks.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration.[6][7][8][9]

  • Presence of Tautomers: For some molecules, the presence of different structural isomers (tautomers) can lead to multiple derivatized products and, consequently, multiple chromatographic peaks.

    • Solution: Methoximation prior to silylation can help to stabilize carbonyl groups and prevent the formation of multiple derivatives.[7]

  • Active Sites in the GC System: Free silanol groups in the GC inlet liner or on the column can interact with polar analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions to ensure it is inert.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: 2-hydroxybutyric acid (this compound), also known as alpha-hydroxybutyrate, is an organic acid that is a byproduct of amino acid metabolism (threonine and methionine) and glutathione synthesis.[11][12] It has emerged as an early biomarker for insulin resistance and type 2 diabetes.[11][13] Elevated levels of this compound are associated with increased oxidative stress and shifts in lipid and glucose metabolism.[11][12]

Q2: What are the common methods for this compound sample extraction?

A2: The most common methods for extracting this compound from biological fluids like plasma and serum are:

  • Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.[10]

  • Liquid-Liquid Extraction (LLE): This method involves extracting this compound from the acidified aqueous sample into an immiscible organic solvent, such as ethyl acetate.[1]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest or interfering components, allowing for their separation.[14][15][16][17]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is generally required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[6][8][9] this compound is a polar and non-volatile compound. Derivatization, typically through silylation (e.g., using BSTFA), converts it into a more volatile and thermally stable derivative that is suitable for GC analysis.[1][7][9] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not required.[10]

Q4: What type of sample is best for this compound analysis: plasma or serum?

A4: Studies have shown that there are no significant differences in this compound concentrations measured in serum versus EDTA plasma samples, so either can be used.[1] The most important factor is consistency in the sample type used across a study.

Data Presentation

Table 1: Comparison of this compound Extraction and Analysis Methods

FeatureMethod 1: Protein Precipitation & LC-MS/MSMethod 2: LLE & GC-MS
Principle Proteins are precipitated with a solvent, and the supernatant is directly analyzed.This compound is partitioned into an organic solvent after acidification, followed by derivatization and analysis.
Sample Type Plasma[10]Serum[1]
Extraction Solvent Acetonitrile or Methanol[10]Ethyl Acetate[1]
Derivatization Not required[10]Required (e.g., BSTFA:TMCS)[1]
Analytical Recovery 96.3% - 103%[10]97% - 98%[1]
Intra-run Precision (CV) < 5.5%[10]Not explicitly stated, but method showed acceptable precision[1]
Inter-run Precision (CV) < 5.8%[10]Not explicitly stated, but method showed acceptable precision[1]
Analysis Time Short (LC run time of 3.1 min)[10]Longer due to extraction and derivatization steps.
Throughput HighLower
Pros Fast, simple, high throughput.High specificity, good recovery, removes more matrix interferences.
Cons Potential for significant matrix effects.More labor-intensive, requires derivatization which adds a step and potential for variability.

Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis (Adapted from[10])

  • Sample Preparation: To a 100 µL aliquot of plasma, add a solution containing isotopically labeled internal standards.

  • Protein Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. A common ratio is 3:1 or 4:1 solvent to sample.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction and Derivatization for GC-MS Analysis (Adapted from[1])

  • Internal Standard Addition: To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 1 mM this compound-d3).

  • Acidification: Acidify the sample by adding 90 µL of 5 M HCl. This brings the pH below the pKa of this compound, protonating it for better extraction into an organic solvent.

  • Liquid-Liquid Extraction: Add 4 mL of ethyl acetate. Vortex vigorously for at least 1 minute to ensure thorough mixing and partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization: Add 80 µL of a derivatizing agent (e.g., BSTFA:TMCS 99:1). Cap the tube tightly.

  • Reaction: Heat the sample using a microwave (800 W for 2 minutes) or a heating block to complete the derivatization reaction.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Plasma Sample lcms_precip Protein Precipitation (e.g., Acetonitrile) lcms_start->lcms_precip lcms_centrifuge Centrifugation lcms_precip->lcms_centrifuge lcms_supernatant Collect Supernatant lcms_centrifuge->lcms_supernatant lcms_analysis LC-MS/MS Analysis lcms_supernatant->lcms_analysis gcms_start Serum Sample gcms_acidify Acidification (HCl) gcms_start->gcms_acidify gcms_lle Liquid-Liquid Extraction (Ethyl Acetate) gcms_acidify->gcms_lle gcms_evap Evaporation gcms_lle->gcms_evap gcms_deriv Derivatization (BSTFA) gcms_evap->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Caption: Comparative workflows for this compound extraction for LC-MS/MS and GC-MS analysis.

Caption: A decision tree for troubleshooting common this compound extraction and analysis issues.

References

Validation & Comparative

2-Hydroxybutyric Acid: A Contender in the Arena of Type 2 Diabetes Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the validation of 2-Hydroxybutyric acid as a biomarker for Type 2 Diabetes, weighing its performance against established alternatives.

The rising global prevalence of type 2 diabetes (T2D) necessitates the discovery and validation of early, sensitive, and specific biomarkers to improve risk assessment and facilitate timely intervention. While stalwarts like glycated hemoglobin (HbA1c) and fasting plasma glucose have long dominated the diagnostic landscape, emerging metabolic markers are showing promise in detecting the subtle metabolic dysregulation that precedes overt T2D. Among these, 2-Hydroxybutyric acid (2-HB), a byproduct of amino acid metabolism and lipid oxidation, has garnered significant attention as a potential early indicator of insulin resistance and future T2D risk.

This guide provides a comprehensive comparison of 2-Hydroxybutyric acid with standard T2D biomarkers, presenting available experimental data, detailing analytical methodologies, and illustrating the underlying metabolic pathways to aid researchers, scientists, and drug development professionals in evaluating its potential utility.

Performance Comparison of Biomarkers for Type 2 Diabetes Risk

The clinical utility of a biomarker is determined by its ability to accurately distinguish between individuals who are at risk of developing a disease and those who are not. While head-to-head comparative studies for 2-HB against all standard biomarkers with comprehensive performance metrics are still emerging, the available data provides valuable insights into its potential.

BiomarkerPrinciplePopulation StudiedKey Performance MetricsReference
2-Hydroxybutyric Acid (2-HB) An organic acid produced during the breakdown of certain amino acids and fatty acids. Elevated levels are associated with increased lipid oxidation and oxidative stress, which are precursors to insulin resistance.Non-diabetic, insulin-sensitive and insulin-resistant individuals.- Identified as the top-ranked metabolite for separating insulin-resistant from insulin-sensitive individuals with 76% accuracy.- An α-HB concentration of 5 µg/ml was found to best separate insulin-resistant from insulin-sensitive subjects.- Odds Ratio for insulin resistance per standard deviation increase in 2-HB: 2.84.[1]
Glycated Hemoglobin (HbA1c) Measures the percentage of hemoglobin in the blood that is glycated, reflecting average blood glucose levels over the preceding 2-3 months.High-risk South Indian population.For diagnosing diabetes (vs. 2-hour plasma glucose):- Sensitivity: 93.8%- Specificity: 96.2%- AUC: 0.990[2]
Fasting Plasma Glucose (FPG) Measures blood glucose levels after an overnight fast.High-risk South Indian population.For diagnosing diabetes (vs. 2-hour plasma glucose):- Sensitivity: 84.4%[2]
2-Hour Plasma Glucose (2hPG) Measures blood glucose levels two hours after a 75-gram oral glucose tolerance test (OGTT).High-risk South Indian population.For diagnosing diabetes:- Sensitivity: 97%[2]

Signaling Pathways and Experimental Workflows

To understand the role of 2-HB in the context of T2D, it is crucial to visualize its metabolic origins and the experimental procedures used for its validation.

Metabolic Pathway of 2-Hydroxybutyric Acid Synthesis in Insulin Resistance

The production of 2-HB is intricately linked to metabolic shifts that occur in a state of insulin resistance. Increased reliance on fat for energy and heightened amino acid catabolism contribute to its synthesis.

Metabolic Pathway of 2-Hydroxybutyric Acid Synthesis cluster_0 Increased Lipolysis & Fatty Acid Oxidation cluster_1 Amino Acid Catabolism cluster_2 Redox Imbalance Free Fatty Acids Free Fatty Acids Acetyl-CoA Acetyl-CoA Free Fatty Acids->Acetyl-CoA β-oxidation α-ketobutyrate α-ketobutyrate Threonine Threonine Threonine->α-ketobutyrate Methionine Methionine Methionine->α-ketobutyrate 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid α-ketobutyrate->2-Hydroxybutyric Acid Lactate Dehydrogenase (LDH) 2-Hydroxybutyrate Dehydrogenase (2-HBDH) NADH/NAD+ Ratio NADH/NAD+ Ratio Increased NADH/NAD+ Ratio Increased NADH/NAD+ Ratio Increased NADH/NAD+ Ratio->2-Hydroxybutyric Acid Drives reaction

Metabolic origin of 2-Hydroxybutyric acid.
Experimental Workflow for Biomarker Validation

The validation of a new biomarker like 2-HB involves a multi-step process, from patient cohort selection to sophisticated analytical techniques.

Experimental Workflow for 2-HB Validation Patient Cohort Selection Patient Cohort Selection Sample Collection Sample Collection Patient Cohort Selection->Sample Collection Defined inclusion/ exclusion criteria Sample Processing Sample Processing Sample Collection->Sample Processing Serum or Plasma Analytical Measurement Analytical Measurement Sample Processing->Analytical Measurement Extraction & Derivatization Data Analysis Data Analysis Analytical Measurement->Data Analysis GC-MS or LC-MS/MS Validation Validation Data Analysis->Validation Statistical Analysis (e.g., ROC curves)

Workflow for validating 2-HB as a biomarker.

Experimental Protocols

Accurate and reproducible measurement of 2-HB is fundamental to its validation. The following summarizes a common analytical approach.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is frequently employed for the quantification of 2-HB in biological samples.

  • Sample Preparation:

    • Deproteinization: Proteins in serum or plasma samples (typically 100-300 µL) are precipitated using a solvent like acetonitrile or acetone.

    • Extraction: The supernatant containing the metabolites is separated. For enhanced purity, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed.[3]

    • Drying: The extracted metabolites are dried under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, the dried extract is derivatized. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The reaction is often accelerated by heating, for instance, using microwave irradiation for a short duration (e.g., 2 minutes).[3]

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of 2-HB from other metabolites is based on their different boiling points and interactions with the column's stationary phase.

    • Detection: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes and fragments them. The mass-to-charge ratio of these fragments is measured, providing a unique "fingerprint" for 2-HB, allowing for its specific and sensitive quantification.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers another robust and sensitive method for 2-HB quantification.

  • Sample Preparation:

    • Protein Precipitation: A simple protein precipitation step is performed on plasma samples using a solvent like acetonitrile, often containing isotopically labeled internal standards for accurate quantification.[4]

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected into a liquid chromatograph. Separation is typically achieved on a reversed-phase column.[4]

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of 2-HB.[4]

Conclusion

2-Hydroxybutyric acid is a promising biomarker that reflects underlying metabolic disturbances, particularly increased lipid metabolism and oxidative stress, which are key features of early-stage insulin resistance.[5][6] Its ability to identify individuals at risk before the onset of hyperglycemia presents a potential advantage over traditional markers like fasting glucose and HbA1c.

However, for 2-HB to be fully integrated into clinical practice, further large-scale, longitudinal studies are required to establish standardized reference ranges and to directly compare its predictive power against current gold-standard biomarkers in diverse populations. The development of more accessible and cost-effective assays will also be crucial for its widespread adoption. For researchers and drug development professionals, 2-HB offers a valuable tool to investigate the pathophysiology of T2D and to potentially identify individuals who may benefit most from early therapeutic interventions.

References

Cross-Validation of Analytical Methods for 2-Hydroxybutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxybutanoic acid (2-HBA), a potential biomarker for various metabolic disorders, is of paramount importance. This guide provides an objective comparison of the leading analytical methods for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While enzymatic assays are common for similar molecules, a commercially available and validated enzymatic assay specifically for this compound with detailed performance data is not readily found in the current scientific literature.

This comparison summarizes quantitative data from published studies, outlines detailed experimental protocols, and presents a logical workflow for method cross-validation.

Data Presentation: A Head-to-Head Comparison

The performance of analytical methods is best assessed through a direct comparison of their validation parameters. While a single study directly cross-validating GC-MS and LC-MS/MS for this compound on the same sample set is not available in the reviewed literature, the following table summarizes typical performance characteristics gleaned from separate validation studies of each method for the analysis of this compound or structurally similar compounds like gamma-hydroxybutyric acid (GHB).[1] This provides a useful benchmark for researchers selecting a method for their specific needs.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 96 - 101%[2]Typically 85-115%
Precision (%RSD) <8% (Intra- and Inter-day)[2]Typically <15%
Limit of Detection (LOD) 0.4 ng/mg (for GHB in hair)[1]0.5 ng/mg (for GHB in hair)[1]
Limit of Quantification (LOQ) 5 µM (in serum)[2]0.6 ng/mg (for GHB in hair)[1]

Experimental Protocols: A Step-by-Step Guide

The choice of analytical method often depends on the available instrumentation, sample matrix, and the required sensitivity and throughput. Below are detailed methodologies for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method typically involves a derivatization step to increase the volatility of this compound for gas chromatographic separation.

Sample Preparation: [2]

  • Sample Collection: Collect serum or plasma samples.

  • Acidification: Acidify the sample with hydrochloric acid (HCl).

  • Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic layer and derivatize the residue using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for injection.

Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of derivatized organic acids.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is often employed for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS.

Sample Preparation:

  • Sample Collection: Collect serum or plasma samples.

  • Protein Precipitation: Deproteinize the sample by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the analyte of interest to a new tube.

  • Dilution: Dilute the supernatant with the initial mobile phase if necessary.

Instrumentation and Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reversed-phase column (e.g., C18) is typically used for the separation of polar analytes like this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for organic acids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound are monitored.

Mandatory Visualization: Workflow and Signaling Pathway

To visualize the logical flow of cross-validating these analytical methods and the metabolic context of this compound, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison GC_MS GC-MS Method Sample_Analysis Analyze Identical Samples GC_MS->Sample_Analysis LC_MS_MS LC-MS/MS Method LC_MS_MS->Sample_Analysis Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Sample_Analysis->Statistical_Analysis Performance_Evaluation Evaluate Performance Statistical_Analysis->Performance_Evaluation Performance_Evaluation->Linearity Performance_Evaluation->Accuracy Performance_Evaluation->Precision Performance_Evaluation->LOD Performance_Evaluation->LOQ

Caption: Workflow for cross-validation of analytical methods.

HBA_Pathway Metabolism Amino Acid & Fatty Acid Metabolism Threonine Threonine Metabolism->Threonine Methionine Methionine Metabolism->Methionine Alpha_Ketobutyrate alpha-Ketobutyrate Threonine->Alpha_Ketobutyrate Propionyl_CoA Propionyl-CoA Methionine->Propionyl_CoA HBA 2-Hydroxybutanoic Acid (this compound) Alpha_Ketobutyrate->HBA NADH + H+ Propionyl_CoA->Alpha_Ketobutyrate HBA->Alpha_Ketobutyrate NAD+ LDH Lactate Dehydrogenase (LDH) LDH->Alpha_Ketobutyrate LDH->HBA

Caption: Simplified metabolic pathway showing the formation of this compound.

References

2-Hydroxybutyric Acid: A Novel Marker of Oxidative Stress Compared to Established Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress research, the identification of reliable and sensitive biomarkers is paramount for understanding disease pathogenesis and evaluating therapeutic interventions. While established markers such as 8-isoprostane, malondialdehyde (MDA), and 8-oxo-2'-deoxyguanosine (8-oxodG) have been the cornerstones of oxidative stress assessment, emerging biomarkers like 2-Hydroxybutyric acid (2-HB) are gaining attention for their unique insights into metabolic dysregulation under oxidative conditions. This guide provides a comprehensive comparison of 2-HB with these traditional markers, supported by experimental data and detailed methodologies.

At a Glance: Comparative Overview of Oxidative Stress Markers

The following table summarizes the key characteristics of 2-Hydroxybutyric acid and other prominent oxidative stress biomarkers. It is important to note that the quantitative data presented are compiled from various studies and do not represent a direct head-to-head comparison within a single cohort.

BiomarkerType of Oxidative Damage IndicatedBiological Fluid(s)Typical Analytical MethodReported Concentrations (Healthy vs. Disease)
2-Hydroxybutyric acid (2-HB) Metabolic imbalance and increased demand for glutathione synthesis due to oxidative stress.[1][2][3]Urine, Plasma, SerumGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5]Healthy: 1.60 ± 0.57 µg/mL (serum). Insulin Resistance/T2D: Elevated levels reported.[6]
8-isoprostane (8-epi-PGF2α) Lipid peroxidation of arachidonic acid.Urine, Plasma, SerumEnzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS[7]Healthy: ~208 pg/mg creatinine (urine). Type 2 Diabetes: ~419 pg/mg creatinine (urine).
Malondialdehyde (MDA) Lipid peroxidation.Plasma, Serum, Tissue homogenatesThiobarbituric Acid Reactive Substances (TBARS) assay, High-Performance Liquid Chromatography (HPLC)Healthy: Variable. Metabolic Syndrome: Significantly higher than controls.
8-oxo-2'-deoxyguanosine (8-oxodG) Oxidative DNA damage.Urine, Plasma, Serum, DNA isolatesELISA, HPLC with Electrochemical Detection (ECD), LC-MS/MS[8][9][10]Healthy: Variable. Cancer/Cardiovascular Disease: Significantly higher than controls.

Signaling Pathways and Formation Mechanisms

Understanding the biochemical pathways leading to the formation of these biomarkers is crucial for interpreting their significance.

2-Hydroxybutyric Acid (2-HB) Signaling Pathway

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH). The synthesis of GSH is linked to the metabolism of methionine and threonine, which produces α-ketobutyrate as a byproduct. An elevated NADH/NAD+ ratio, a hallmark of oxidative stress, promotes the reduction of α-ketobutyrate to 2-HB by lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH).[1][2][6]

2-Hydroxybutyric Acid Signaling Pathway Oxidative Stress Oxidative Stress Increased GSH Demand Increased GSH Demand Oxidative Stress->Increased GSH Demand Increased NADH/NAD+ ratio Increased NADH/NAD+ ratio Oxidative Stress->Increased NADH/NAD+ ratio Methionine/Threonine Catabolism Methionine/Threonine Catabolism Increased GSH Demand->Methionine/Threonine Catabolism α-ketobutyrate α-ketobutyrate Methionine/Threonine Catabolism->α-ketobutyrate 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid α-ketobutyrate->2-Hydroxybutyric Acid Reduction LDH/HBDH LDH/HBDH Increased NADH/NAD+ ratio->LDH/HBDH LDH/HBDH->2-Hydroxybutyric Acid 8-Isoprostane Formation Pathway Arachidonic Acid Arachidonic Acid Peroxidation Peroxidation Arachidonic Acid->Peroxidation Free Radicals (ROS) Free Radicals (ROS) Free Radicals (ROS)->Peroxidation Prostaglandin H2-like endoperoxides Prostaglandin H2-like endoperoxides Peroxidation->Prostaglandin H2-like endoperoxides 8-isoprostane 8-isoprostane Prostaglandin H2-like endoperoxides->8-isoprostane Malondialdehyde Formation Pathway Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxidation Lipid Peroxidation Polyunsaturated Fatty Acids->Lipid Peroxidation Free Radicals (ROS) Free Radicals (ROS) Free Radicals (ROS)->Lipid Peroxidation Lipid Peroxides Lipid Peroxides Lipid Peroxidation->Lipid Peroxides Decomposition Decomposition Lipid Peroxides->Decomposition Malondialdehyde (MDA) Malondialdehyde (MDA) Decomposition->Malondialdehyde (MDA) 8-oxodG Formation and Repair Guanine in DNA Guanine in DNA Oxidation Oxidation Guanine in DNA->Oxidation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Oxidation 8-oxo-2'-deoxyguanosine (in DNA) 8-oxo-2'-deoxyguanosine (in DNA) Oxidation->8-oxo-2'-deoxyguanosine (in DNA) Base Excision Repair (BER) Base Excision Repair (BER) 8-oxo-2'-deoxyguanosine (in DNA)->Base Excision Repair (BER) Excreted 8-oxodG Excreted 8-oxodG Base Excision Repair (BER)->Excreted 8-oxodG GC-MS Protocol for 2-Hydroxybutyric Acid cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Collection (Plasma/Serum/Urine) Sample Collection (Plasma/Serum/Urine) Protein Precipitation Protein Precipitation Sample Collection (Plasma/Serum/Urine)->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization Derivatization Supernatant Collection->Derivatization Injection into GC Injection into GC Derivatization->Injection into GC Separation on Column Separation on Column Injection into GC->Separation on Column Mass Spectrometry Detection Mass Spectrometry Detection Separation on Column->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

References

A Comparative Guide to 2-Hydroxybutyrate (2-HBA) Measurement Protocols: Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 2-hydroxybutyrate (2-HBA) is crucial for advancing our understanding of metabolic diseases and developing novel therapeutics. This guide provides an objective comparison of common this compound measurement protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

2-Hydroxybutyrate, a metabolic byproduct of fatty acid oxidation and amino acid catabolism, has emerged as a promising early biomarker for insulin resistance and type 2 diabetes.[1][2] The ability to reliably quantify this compound in biological samples is therefore of significant interest. This guide focuses on the two most prevalent analytical platforms: mass spectrometry-based methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and enzymatic assays.

Comparison of this compound Measurement Protocol Performance

The selection of a this compound measurement protocol often involves a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes key performance metrics for GC-MS, LC-MS/MS, and enzymatic assays based on published validation data.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic Assay
Linear Range 5 - 1000 µmol/L[1][3]1 - 1000 µmol/LUp to 0.1 mM (100 µmol/L)
Limit of Quantification (LOQ) 1 - 5 µM[1][3]As low as 7.9–9.6 fmol on-column[4]~4 µM
Within-day Precision (CV%) 2 - 4%[3]0.54 - 3.45%[4]Not explicitly stated, but high reproducibility reported[2]
Between-day Precision (CV%) 2 - 4%[3]0.45 - 5.28%[4]Not explicitly stated, but high reproducibility reported[2]
Accuracy/Recovery Acceptable, with recoveries of 98.5% to 108.8% reported in similar hydroxybutyrate analyses[1][4]Average recovery of 85–115% for ketone bodies[5]102% recovery of spiked samples reported[2]
Sample Throughput Lower, requires derivatizationHigher, can be multiplexed[5]High, suitable for automated analyzers[2]
Specificity HighVery HighPotential for cross-reactivity

Experimental Protocols and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of volatile and semi-volatile compounds. For this compound analysis, a derivatization step is typically required to increase its volatility.

Principle: Samples are first subjected to an extraction process. The extracted this compound is then chemically modified (derivatized) to make it suitable for gas chromatography. The derivatized this compound is separated from other components in the sample by the gas chromatograph and then detected and quantified by the mass spectrometer.

Detailed Methodology:

  • Sample Preparation:

    • An internal standard (e.g., 2-hydroxybutyrate-d3) is added to the sample (e.g., serum, plasma).[1][3]

    • Proteins are precipitated and removed, often through the addition of an acid.

    • A liquid-liquid extraction is performed using an organic solvent (e.g., ethyl acetate) to isolate the this compound.[1]

    • The organic phase is evaporated to dryness.[1]

  • Derivatization:

    • The dried extract is reconstituted in a derivatizing agent (e.g., BSTFA:TMCS 99:1).[1]

    • The reaction is often facilitated by heating, which can be accelerated using microwave irradiation.[1]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The compound is separated on a capillary column and subsequently ionized and fragmented.

    • The mass spectrometer detects and quantifies specific fragment ions of this compound and its internal standard.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_IS Add_IS Sample->Add_IS 1. Add Internal Standard LLE LLE Add_IS->LLE 2. Liquid-Liquid Extraction Evaporation Evaporation LLE->Evaporation 3. Evaporate to Dryness Derivatization Add Derivatizing Agent & Heat Evaporation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Quantification GC_Separation->MS_Detection

GC-MS Workflow for this compound Measurement
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of a wide range of molecules in complex biological matrices. It often does not require derivatization, which can simplify sample preparation and improve throughput.

Principle: this compound is separated from other sample components by liquid chromatography. The separated analyte is then introduced into a tandem mass spectrometer, which uses two mass analyzers in series to provide a high degree of selectivity and sensitivity for quantification.

Detailed Methodology:

  • Sample Preparation:

    • An internal standard (e.g., 2-hydroxybutanoic-d3 acid sodium salt) is added to the sample.[2]

    • Proteins are precipitated using a cold solvent such as methanol.[2]

    • The sample is centrifuged, and the supernatant is transferred for analysis.[2]

    • The supernatant may be evaporated and reconstituted in a suitable solvent for injection.[2]

  • LC-MS/MS Analysis:

    • The prepared sample is injected into an LC system, typically a UHPLC for faster analysis.[2]

    • This compound is separated on a reversed-phase column (e.g., C18).[2]

    • The eluent from the LC column is directed to the mass spectrometer.

    • Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add_IS Sample->Add_IS 1. Add Internal Standard Protein_Precipitation Protein_Precipitation Add_IS->Protein_Precipitation 2. Protein Precipitation Supernatant_Transfer Supernatant_Transfer Protein_Precipitation->Supernatant_Transfer 3. Collect Supernatant LC_Separation LC Separation Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection & Quantification LC_Separation->MSMS_Detection

LC-MS/MS Workflow for this compound Measurement
Enzymatic Assays

Enzymatic assays provide a simpler and often more high-throughput alternative to mass spectrometry-based methods. They are particularly well-suited for clinical chemistry analyzers.

Principle: These assays utilize an enzyme, hydroxybutyrate dehydrogenase, that specifically reacts with this compound. This enzymatic reaction leads to the production of a chromophore or fluorophore that can be measured spectrophotometrically or fluorometrically. The amount of color or fluorescence produced is directly proportional to the concentration of this compound in the sample.

Detailed Methodology:

  • Sample Preparation:

    • Serum or plasma samples can often be used directly or with minimal dilution.[2]

    • For some kits, a deproteinization step may be required to remove interfering substances.

  • Assay Procedure:

    • Samples and standards are added to the wells of a microplate.

    • A reaction mixture containing the enzyme and a colorimetric or fluorometric probe is added.[2]

    • The plate is incubated at a specified temperature for a set amount of time.

  • Detection:

    • The absorbance or fluorescence is read using a microplate reader at the appropriate wavelength.

    • The concentration of this compound in the samples is determined by comparison to a standard curve.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection Sample Sample Dilution Dilution Sample->Dilution 1. Dilute Sample (if needed) Add_Reagents 2. Add Sample & Reagents to Plate Dilution->Add_Reagents Incubation 3. Incubate Read_Plate 4. Read Absorbance/Fluorescence Incubation->Read_Plate Calculate_Concentration 5. Calculate Concentration Read_Plate->Calculate_Concentration

Enzymatic Assay Workflow for this compound

Conclusion

The choice of a this compound measurement protocol depends on the specific requirements of the study. GC-MS and LC-MS/MS offer high sensitivity and specificity, making them the gold standard for research applications where accuracy is paramount. LC-MS/MS, in particular, provides a balance of high throughput and excellent analytical performance. Enzymatic assays, while potentially less specific, offer a convenient, rapid, and cost-effective solution for large-scale clinical screening and can be readily automated. Researchers should carefully consider the trade-offs in performance, sample throughput, and cost when selecting the most appropriate method for their this compound quantification needs.

References

A Guide to Inter-laboratory Comparison of 2-Hydroxybutyric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Hydroxybutyric acid (2-HB), a significant biomarker for insulin resistance and oxidative stress. In the absence of a formal, large-scale inter-laboratory comparison study specifically for 2-HB, this document synthesizes available data and established protocols for 2-HB and related short-chain hydroxy acids. It is intended to serve as a practical resource for laboratories aiming to establish, validate, or compare their analytical methods for this important metabolite.

Introduction to 2-Hydroxybutyric Acid

2-Hydroxybutyric acid is an organic acid that is increasingly recognized as an early indicator of metabolic stress. Its concentrations in biological fluids are elevated in conditions such as insulin resistance, type 2 diabetes, and ketoacidosis. Accurate and precise measurement of 2-HB is crucial for clinical research and drug development programs targeting metabolic diseases. The primary analytical techniques employed for 2-HB quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method for 2-HB determination depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods based on published data for hydroxybutyric acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Multi-step: Liquid-liquid extraction followed by chemical derivatization (e.g., silylation) is typically required.Simpler: Protein precipitation is often sufficient.
Typical Run Time Longer, often including derivatization time.Shorter, with rapid chromatographic separations.[1]
**Linearity (R²) **>0.99>0.99[1]
Limit of Quantification (LoQ) Can reach low micromolar levels (e.g., 5 µM in serum).[2][3]Can achieve low µg/mL levels (e.g., 0.500 µg/mL in plasma).[1]
Intra-day Precision (%CV) < 8%[2][3]< 5.5%[1]
Inter-day Precision (%CV) < 8%[2][3]< 5.8%[1]
Analytical Recovery (%) 96 - 101%[2][3]96.3 - 103%[1]
Throughput Lower, due to sample preparation complexity.Higher, amenable to automation.
Specificity High, with good chromatographic separation of isomers post-derivatization.High, with excellent specificity from MRM transitions. Can resolve isomers.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are representative protocols for the analysis of 2-HB using GC-MS and LC-MS/MS.

GC-MS Protocol: Microwave-Assisted Derivatization

This method is adapted from a validated protocol for the quantification of 2-HB in human serum.[2][3]

1. Sample Preparation:

  • To 300 µL of serum, add an internal standard (e.g., 2-HB-d3).

  • Acidify the sample with 5 M HCl.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Subject the mixture to microwave irradiation for a short duration (e.g., 2 minutes) to facilitate the derivatization of 2-HB to its trimethylsilyl (TMS) ester.

3. GC-MS Analysis:

  • GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to elute the derivatized analyte.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 2-HB-TMS and the internal standard.

4. Quantification:

  • Construct a calibration curve using standards prepared in a surrogate matrix.

  • Calculate the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Protocol: Protein Precipitation

This protocol is based on a validated method for the simultaneous measurement of hydroxybutyrate isomers in human plasma.[1][4]

1. Sample Preparation:

  • To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., 2-HB-13C4).

  • Precipitate proteins by adding a cold organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases: Use a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Hydroxybutyric acid: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

3. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Determine the concentration of 2-HB in the samples based on the peak area ratios of the analyte to the internal standard.

Visualizations

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for an analyte like 2-Hydroxybutyric acid.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis and Reporting Phase A Study Design and Protocol Development B Preparation of Homogeneous Study Samples A->B C Distribution of Samples and Protocols to Participating Labs B->C D Sample Analysis by Each Laboratory (GC-MS and/or LC-MS/MS) C->D E Data Acquisition and Initial Processing D->E F Centralized Data Collection and Statistical Analysis E->F G Comparison of Intra- and Inter-laboratory Performance F->G H Final Report Generation and Dissemination G->H

Caption: A typical workflow for an inter-laboratory comparison study.

Metabolic Pathways of 2-Hydroxybutyric Acid

This diagram illustrates the primary metabolic pathways leading to the formation of 2-Hydroxybutyric acid.

G thr L-Threonine akb α-Ketobutyrate thr->akb Threonine Dehydratase hb 2-Hydroxybutyrate akb->hb Lactate Dehydrogenase met Methionine hcys Homocysteine met->hcys cys Cystathionine hcys->cys Cystathionine β-synthase cys->akb Cystathionine γ-lyase cysteine Cysteine cys->cysteine Cystathionine γ-lyase gsh Glutathione cysteine->gsh Glutamate-cysteine ligase stress Oxidative Stress / Insulin Resistance stress->cys

Caption: Metabolic origins of 2-Hydroxybutyric acid.

References

2-Hydroxybutyrate (2-HBA): A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HBA), also known as alpha-hydroxybutyrate (α-HB), has emerged as a significant biomarker, particularly in the context of metabolic disorders. This organic acid is a byproduct of amino acid (threonine and methionine) catabolism and glutathione synthesis. Its circulating levels can provide valuable insights into the metabolic state of an individual, particularly concerning insulin resistance and oxidative stress. This guide provides a comparative overview of this compound levels in healthy versus disease-state populations, supported by experimental data and detailed methodologies.

Data Presentation: this compound Levels in Healthy vs. Disease State Populations

The following table summarizes the quantitative data on this compound concentrations in human plasma/serum from various studies. It highlights the differences observed between healthy/insulin-sensitive individuals and those with insulin resistance or type 2 diabetes.

Population/ConditionAnalyteSample TypeThis compound ConcentrationReference
Healthy / Insulin-Sensitive α-HydroxybutyratePlasmaMedian: ~3.5 µg/mL (IQR: ~2.8-4.5 µg/mL)[1]
2-HydroxybutyrateSerum51.9 ± 35.9 µM
Insulin-Resistant α-HydroxybutyratePlasmaMedian: ~5.5 µg/mL (IQR: ~4.5-7.0 µg/mL)[1]
2-HydroxybutyrateSerum4.21 ± 2.01 µg/mL
Type 2 Diabetes / Hyperglycemia 2-HydroxybutyrateSerum99.4 ± 57.9 µM
Patient Follow-up (after intervention) 2-HydroxybutyrateSerum3.83 ± 1.73 µg/mL

Note: A plasma α-HB value of 5 µg/mL has been identified as a threshold to best separate insulin-resistant from insulin-sensitive subjects[1].

Signaling Pathway and Experimental Workflow

The production of this compound is intricately linked to cellular metabolic pathways, particularly those involving amino acid metabolism and the cellular redox state. An increased ratio of NADH to NAD+ can drive the conversion of α-ketobutyrate to this compound.

G cluster_0 Cellular Metabolism cluster_1 Influencing Factors Threonine Threonine alphaKB α-Ketobutyrate (α-KB) Threonine->alphaKB Methionine Methionine Methionine->alphaKB PropionylCoA Propionyl-CoA alphaKB->PropionylCoA TwoHBA 2-Hydroxybutyrate (this compound) alphaKB->TwoHBA TCA TCA Cycle PropionylCoA->TCA LDH Lactate Dehydrogenase (LDH) / 2-HBDH TwoHBA->LDH LDH->alphaKB LipidOx Increased Lipid Oxidation NADH_NAD Increased NADH/NAD+ Ratio LipidOx->NADH_NAD OxStress Oxidative Stress OxStress->NADH_NAD NADH_NAD->LDH Activates

Caption: Biosynthesis of this compound from amino acid catabolism.

The workflow for measuring this compound levels typically involves sophisticated analytical techniques to ensure accuracy and sensitivity.

G cluster_workflow Experimental Workflow for this compound Measurement Sample 1. Sample Collection (Plasma/Serum) Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Supernatant Transfer Centrifugation->Supernatant Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Supernatant->Analysis Data 6. Data Acquisition & Processing Analysis->Data

Caption: General workflow for this compound quantification.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for two common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., 2-hydroxybutyric-d3 acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

    • Example Transition for this compound: m/z 103 -> 57

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small volatile molecules like this compound, often requiring derivatization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 100 µL of serum, add an internal standard and an organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS).

  • Incubate the mixture to allow for complete derivatization (e.g., at 60°C for 30 minutes).

2. Gas Chromatography Conditions:

  • Column: A capillary column suitable for metabolomics, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to separate the compounds.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) ionization.

  • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for this compound and its internal standard for quantification.

Conclusion

The available data strongly indicate that elevated levels of this compound are associated with insulin resistance and type 2 diabetes. This makes this compound a promising biomarker for identifying individuals at risk for these conditions and for monitoring metabolic health. The detailed experimental protocols provided herein offer a foundation for researchers to accurately and reliably quantify this compound in clinical and research settings. Further investigation into the role of this compound in other pathologies, such as cardiovascular and neurodegenerative diseases, is warranted to expand its clinical utility.

References

2-Hydroxybutyric Acid: A Key Metabolic Marker for Insulin Resistance and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the correlation of 2-Hydroxybutyric acid with other critical metabolic markers, supported by experimental data and detailed methodologies.

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, has emerged as a significant early biomarker for identifying insulin resistance and oxidative stress, conditions that are precursors to type 2 diabetes and other metabolic disorders.[1][2][3] This organic acid is a byproduct of amino acid metabolism, particularly the catabolism of L-threonine and methionine, and its production is also linked to the synthesis of glutathione, a key endogenous antioxidant.[2][3] Elevated levels of 2-HB in plasma and urine are indicative of shifts in lipid and glucose metabolism and an increase in oxidative stress, making it a valuable tool for researchers and clinicians in the early detection and monitoring of metabolic diseases.[1][2]

Correlation with Key Metabolic Markers: A Quantitative Comparison

Experimental data from metabolomic studies have consistently demonstrated a strong correlation between elevated 2-Hydroxybutyric acid levels and several key markers of metabolic dysregulation. Below are tables summarizing these quantitative relationships, providing a clear comparison for researchers.

Metabolic Marker Correlation with 2-Hydroxybutyric Acid (α-HB) Study Population Key Findings Reference
Insulin Sensitivity (M-value) Negative Correlation (r = -0.45)Nondiabetic adultsα-HB was the top-ranked metabolite for distinguishing insulin-resistant from insulin-sensitive individuals.Gall et al., 2010
Fasting Plasma Glucose Positive AssociationNondiabetic adultsElevated α-HB was associated with impaired fasting glycemia and impaired glucose tolerance.Gall et al., 2010
Branched-Chain Amino Acids (BCAAs) Positive AssociationAdolescents at risk for type 2 diabetesPlasma α-HB and BCAAs were both elevated in individuals with reduced insulin sensitivity.(Mentioned in review articles)
Glutathione (GSH) Synthesis Indirectly PositiveGeneral PopulationIncreased demand for GSH synthesis under oxidative stress leads to higher production of 2-HB as a byproduct.(Inferred from multiple sources)
Parameter Insulin Sensitive Group Insulin Resistant Group p-value Reference
Plasma α-Hydroxybutyrate (µg/mL) LowerHigher (Cut-off > 5 µg/mL)<0.0001Gall et al., 2010
Insulin Sensitivity (M-value, mg/kg/min) HigherLower<0.0001Gall et al., 2010
Fasting Insulin (pmol/L) LowerHigher<0.0001Gall et al., 2010
Fasting Glucose (mmol/L) LowerHigher<0.0001Gall et al., 2010
HOMA-IR LowerHigher<0.0001Gall et al., 2010

Signaling Pathways and Metabolic Relationships

The elevation of 2-Hydroxybutyric acid is intricately linked to fundamental metabolic pathways that are disrupted in states of insulin resistance and oxidative stress.

cluster_0 Amino Acid Catabolism cluster_1 Glutathione Synthesis cluster_2 Metabolic State Threonine Threonine alphaKB α-ketobutyrate Threonine->alphaKB Methionine Methionine Methionine->alphaKB HB 2-Hydroxybutyrate (Elevated) alphaKB->HB Lactate Dehydrogenase (LDH) Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alphaKB byproduct Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione InsulinResistance Insulin Resistance HB->InsulinResistance Biomarker for NADH_NAD Increased NADH/NAD+ ratio NADH_NAD->HB InsulinResistance->NADH_NAD Increased Fatty Acid Oxidation OxidativeStress Oxidative Stress OxidativeStress->Homocysteine Increased demand for Glutathione

Metabolic pathways leading to the production of 2-Hydroxybutyric acid.

This diagram illustrates the two primary pathways that lead to the production of α-ketobutyrate, the precursor to 2-Hydroxybutyric acid. In states of insulin resistance, increased fatty acid oxidation leads to a higher NADH/NAD+ ratio, which in turn promotes the conversion of α-ketobutyrate to 2-HB. Simultaneously, oxidative stress upregulates the synthesis of glutathione, a process that also generates α-ketobutyrate as a byproduct.

Experimental Protocols for Quantification

Accurate and reliable quantification of 2-Hydroxybutyric acid is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of 2-HB to make it volatile for GC analysis.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of 2-HB).

    • Deproteinize the sample by adding a solvent like acetonitrile or methanol, followed by centrifugation.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate the mixture to allow for the complete derivatization of the hydroxyl and carboxyl groups of 2-HB.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The separation is performed using a temperature gradient program.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for 2-HB and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can be used for the analysis of underivatized 2-HB.

  • Sample Preparation:

    • Similar to the GC-MS protocol, start with protein precipitation of the serum or plasma sample using a cold organic solvent.

    • After centrifugation, the supernatant can be directly injected into the LC-MS/MS system or subjected to a simple dilution.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of 2-HB from other metabolites.

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 2-HB and its internal standard.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow start Biological Sample (Serum/Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation dilution Dilution (Optional) supernatant->dilution derivatization Derivatization (e.g., with BSTFA) evaporation->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis lcms_analysis LC-MS/MS Analysis (MRM Mode) dilution->lcms_analysis

General experimental workflow for the quantification of 2-Hydroxybutyric acid.

Conclusion

2-Hydroxybutyric acid is a sensitive and early indicator of metabolic dysregulation, particularly insulin resistance and oxidative stress. Its strong correlation with established markers of these conditions, combined with robust and reliable analytical methods for its quantification, makes it a valuable tool in metabolic research and drug development. By monitoring 2-HB levels, researchers can gain earlier insights into the progression of metabolic diseases and assess the efficacy of therapeutic interventions aimed at improving metabolic health.

References

The Emerging Role of 2-Hydroxybutyrate in Clinical Diagnostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical diagnostics for metabolic diseases, the quest for earlier and more precise biomarkers is perpetual. While traditional tests like the Oral Glucose Tolerance Test (OGTT) and Hemoglobin A1c (HbA1c) remain the cornerstones for diagnosing dysglycemia and type 2 diabetes, emerging biomarkers are offering new insights into the underlying pathophysiology of these conditions. One such biomarker, 2-hydroxybutyrate (2-HBA), is gaining attention for its potential to identify insulin resistance and oxidative stress at an early stage.[1][2] This guide provides a comprehensive comparison of the clinical utility of this compound with traditional diagnostic tests, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Traditional Diagnostic Tests

Feature2-Hydroxybutyrate (this compound)Oral Glucose Tolerance Test (OGTT)Hemoglobin A1c (HbA1c)
Primary Indication Early detection of insulin resistance and oxidative stress.[1][2]Diagnosis of prediabetes and diabetes.[3][4]Long-term glycemic control monitoring and diagnosis of diabetes.[5][6][7]
Biological Principle Reflects shifts in metabolic pathways, particularly amino acid catabolism and glutathione synthesis, in response to metabolic stress.[1]Measures the body's ability to clear a glucose load from the bloodstream.[3]Measures the percentage of glycated hemoglobin, reflecting average blood glucose over 2-3 months.[7]
Sample Type Serum or plasma.[8]Plasma.[3]Whole blood.[9]
Patient Preparation Fasting is typically required.Requires an overnight fast of 8-14 hours and a high-carbohydrate diet for 3 days prior.[3][10]No fasting required.[11]
Turnaround Time Dependent on the analytical method (e.g., GC-MS).At least 2 hours for the test administration, plus laboratory analysis time.[3][12]Rapid, with results available on the same day.
Key Advantages Potential for earlier detection of metabolic dysregulation before the onset of hyperglycemia.[1][2] Provides a direct measure of glucose metabolism.Convenient for the patient as it does not require fasting. Reflects long-term glycemic control.
Key Limitations Not yet standardized for routine clinical use. Requires specialized laboratory equipment.Inconvenient for the patient due to fasting and time commitment. Can be affected by acute illness or stress.[3]Can be influenced by conditions that affect red blood cell turnover (e.g., anemia, hemoglobinopathies).[9] May not be as sensitive for detecting early-stage dysglycemia as OGTT.[4]

Performance Data: A Comparative Overview

Direct head-to-head comparisons of this compound with OGTT and HbA1c in large-scale clinical trials are still emerging. However, preliminary studies have provided valuable insights into the potential clinical performance of this compound.

Parameter2-Hydroxybutyrate (this compound)Oral Glucose Tolerance Test (OGTT)Hemoglobin A1c (HbA1c)
Diagnostic Cut-off for Insulin Resistance A plasma concentration of 5 µg/mL has been suggested to separate insulin-resistant from insulin-sensitive individuals with 76% accuracy.[1]Prediabetes: 2-hour plasma glucose 140-199 mg/dL.[4] Diabetes: 2-hour plasma glucose ≥200 mg/dL.[3][4]Prediabetes: 5.7% - 6.4%.[7] Diabetes: ≥6.5%.[7]
Sensitivity for Prediabetes/Diabetes Data from large-scale comparative studies are limited.Considered a "gold standard" with high sensitivity for detecting impaired glucose tolerance.Sensitivity for predicting type 2 diabetes has been reported to be variable, with some studies showing lower sensitivity compared to OGTT.[13]
Specificity for Prediabetes/Diabetes Data from large-scale comparative studies are limited.High specificity for diagnosing diabetes.Generally high specificity for diagnosing type 2 diabetes.[13]
Area Under the Curve (AUC) for Predicting Type 2 Diabetes Studies have identified this compound as a significant predictor, though direct comparative AUC values with OGTT and HbA1c in the same cohort are not widely available. One study reported an AUC of 0.723 for a model including several metabolites, including 2-hydroxybutyrate, in predicting incident type 2 diabetes.[14]Considered a benchmark for assessing the predictive value of other biomarkers.The AUC for HbA1c in predicting type 2 diabetes has been reported to be around 0.933 in some studies.[13]

Signaling Pathways and Experimental Workflows

The Biochemical Pathway of this compound Production

Under conditions of metabolic stress, such as insulin resistance and increased oxidative stress, specific metabolic pathways are upregulated, leading to an increase in the production of this compound. The primary precursors for this compound are the amino acids threonine and methionine. Their catabolism generates α-ketobutyrate, which is then reduced to this compound. A key driver of this conversion is an increased demand for the antioxidant glutathione, a process that also yields α-ketobutyrate as a byproduct.[1]

Biochemical pathway of this compound production.
Experimental Workflow for Biomarker Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound, OGTT, and HbA1c from patient samples.

Workflow Patient Patient Sample (Blood) Centrifugation Centrifugation Patient->Centrifugation WholeBlood Whole Blood Plasma Plasma Centrifugation->Plasma Centrifugation->WholeBlood OGTT Oral Glucose Tolerance Test (OGTT) Plasma->OGTT twoHBA This compound Analysis (GC-MS) Plasma->twoHBA HbA1c Hemoglobin A1c (HbA1c) Analysis (HPLC) WholeBlood->HbA1c Data Data Analysis & Interpretation OGTT->Data HbA1c->Data twoHBA->Data

Generalized experimental workflow.

Experimental Protocols

Measurement of 2-Hydroxybutyrate (this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a validated method for the quantification of this compound in human serum.[8]

1. Sample Preparation:

  • To 300 µL of serum, add 30 µL of an internal standard (e.g., 2-hydroxybutyrate-d3).
  • Acidify the sample by adding 90 µL of 5 M HCl.
  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and centrifuging at 2500 x g for 10 minutes.
  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 80 µL of a derivatizing agent (e.g., BSTFA:TMCS 99:1).
  • Incubate in a microwave oven at 800 W for 2 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Use a suitable capillary column (e.g., HP-5MS).
  • Set the oven temperature program to achieve optimal separation of this compound.
  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standardized procedure to assess glucose metabolism.[3][10]

1. Patient Preparation:

  • The patient should consume a diet with at least 150g of carbohydrates per day for three days prior to the test.
  • The patient must fast for at least 8 hours (but not more than 14 hours) before the test. Water is permitted.
  • The test should be performed in the morning.

2. Procedure:

  • A fasting blood sample is drawn to measure baseline plasma glucose.
  • The patient is given a 75g glucose solution to drink within 5 minutes.
  • Blood samples are collected at timed intervals, typically at 2 hours post-glucose ingestion, to measure plasma glucose levels.

3. Interpretation:

  • Normal: 2-hour glucose < 140 mg/dL.
  • Prediabetes (Impaired Glucose Tolerance): 2-hour glucose 140-199 mg/dL.[4]
  • Diabetes: 2-hour glucose ≥ 200 mg/dL.[3][4]

Measurement of Hemoglobin A1c (HbA1c) by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and highly precise method for HbA1c measurement.[5][6]

1. Principle:

  • This method separates hemoglobin variants based on their charge differences using an ion-exchange column. Glycated hemoglobin (HbA1c) carries a different charge than non-glycated hemoglobin, allowing for its separation and quantification.

2. Sample Preparation:

  • Whole blood collected in an EDTA tube is used.
  • The red blood cells are lysed to release hemoglobin. Most modern HPLC analyzers automate this step.

3. HPLC Analysis:

  • The hemolysate is injected into the HPLC system.
  • A buffer gradient is used to elute the different hemoglobin fractions from the column.
  • The separated hemoglobin fractions are detected by a photometer at a specific wavelength (e.g., 415 nm).
  • The area under the HbA1c peak is calculated and expressed as a percentage of the total hemoglobin.

Conclusion

2-Hydroxybutyrate is a promising biomarker that reflects early metabolic dysregulation associated with insulin resistance and oxidative stress. Its ability to signal these changes potentially before the onset of overt hyperglycemia gives it a distinct advantage over traditional markers like OGTT and HbA1c, which primarily detect established glucose intolerance. While this compound is not yet a staple in routine clinical diagnostics, ongoing research into its clinical utility, coupled with the standardization of its measurement, may pave the way for its integration into a multi-marker approach for the early identification and management of individuals at risk for type 2 diabetes and related metabolic disorders. Further large-scale studies directly comparing the diagnostic and prognostic performance of this compound against OGTT and HbA1c are warranted to fully establish its role in the clinical setting.

References

A Comparative Guide to the Analytical Methods for the Detection of 2-Hydroxybenzylamine (2-HBA) and its Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methods for the detection of 2-hydroxybenzylamine (2-HBA) and its key biomarkers. As a potent scavenger of reactive dicarbonyl species, particularly isolevuglandins (IsoLGs), the quantification of this compound and its effect on IsoLG adduction to proteins is critical for preclinical and clinical research. This document outlines the methodologies employed in recent studies, presenting a benchmark for researchers evaluating the efficacy of this therapeutic agent.

Mechanism of Action: this compound as an Isolevuglandin Scavenger

2-Hydroxybenzylamine functions by reacting with and neutralizing isolevuglandins, which are highly reactive lipid aldehydes formed during oxidative stress. These IsoLGs readily form covalent adducts with proteins, leading to cellular dysfunction. This compound's scavenging activity prevents the formation of these detrimental adducts.

2-HBA_Mechanism_of_Action cluster_0 Oxidative Stress cluster_1 Cellular Damage Pathway cluster_2 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid Lipid_Peroxidation Lipid Peroxidation Arachidonic_Acid->Lipid_Peroxidation Isolevuglandins Isolevuglandins (IsoLGs) Lipid_Peroxidation->Isolevuglandins Cellular_Proteins Cellular Proteins Isolevuglandins->Cellular_Proteins Adduction Inert_Adducts Inert Adducts Protein_Adducts IsoLG-Protein Adducts Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction This compound This compound This compound->Isolevuglandins Scavenging

Mechanism of this compound in preventing IsoLG-protein adduct formation.

Comparative Analysis of Detection Methods

While commercial "kits" for this compound detection are not widely available, several robust analytical methods have been established for its quantification and for measuring its biological activity. The following table summarizes these methods.

Method Analyte Sample Type Key Performance Metrics Throughput Instrumentation
High-Performance Liquid Chromatography (HPLC) 2-Hydroxybenzylamine (this compound)Plasma, Gastric TissuesLimit of Detection: 5 ng/mL in plasma[1]Medium to HighHPLC system with UV or MS detector
Flow Cytometry Isolevuglandin (IsoLG) Protein AdductsDendritic Cells, Neutrophils[2]Semi-quantitative (Mean Fluorescence Intensity)HighFlow Cytometer
Mass Spectrometry (LC-MS/MS) Isolevuglandin (IsoLG)-Lysine Lactam AdductsBlood, Cerebral Spinal Fluid (CSF), HDL[3][4]Quantitative, High SpecificityMediumLiquid Chromatography-Tandem Mass Spectrometer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for pharmacokinetic studies, determining the concentration of this compound in biological matrices.

Principle: High-Performance Liquid Chromatography (HPLC) separates this compound from other components in a biological sample based on its physicochemical properties as it passes through a chromatography column. The concentration is then determined by a detector (e.g., UV or Mass Spectrometer).

Methodology:

  • Sample Preparation:

    • Blood samples are collected at specified time points post-administration of this compound.

    • Plasma is separated by centrifugation.

    • Proteins in the plasma are precipitated using a solvent like acetonitrile.

    • The supernatant containing this compound is collected and may be further concentrated.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • A C18 reverse-phase column is typically used for separation.

    • A mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) is used to elute this compound from the column.

  • Detection and Quantification:

    • The concentration of this compound is measured by a UV detector at a specific wavelength or, for higher sensitivity and specificity, by a mass spectrometer.

    • A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

Detection of IsoLG-Protein Adducts by Flow Cytometry

This technique is used to assess the effectiveness of this compound in reducing the formation of IsoLG adducts within specific cell populations.

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of cells. In this application, fluorescently labeled antibodies that specifically bind to IsoLG-protein adducts are used to identify and quantify the presence of these adducts in individual cells.

Methodology:

  • Cell Isolation:

    • Dendritic cells or other target cells are isolated from blood or tissue samples.

  • Cell Staining:

    • Cells are first stained with antibodies to identify the cell population of interest (e.g., CD11c for dendritic cells).

    • The cells are then fixed and permeabilized to allow intracellular staining.

    • A primary antibody specific to IsoLG-lysine adducts is added, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • The fluorescence intensity corresponding to the IsoLG adducts is measured for the target cell population.

    • A reduction in mean fluorescence intensity in cells from this compound-treated subjects compared to placebo indicates the scavenging activity of this compound.

Quantification of IsoLG-Lysine Lactam Adducts by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of IsoLG adducts.

Principle: This method involves the enzymatic digestion of proteins from a sample into smaller peptides. The resulting peptides, including those modified by IsoLGs, are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies and quantifies the specific IsoLG-modified peptides.

Methodology:

  • Protein Extraction and Digestion:

    • Proteins are extracted from the biological sample (e.g., plasma, CSF).

    • The proteins are denatured, reduced, and alkylated.

    • An enzyme, typically trypsin, is used to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • The peptide mixture is injected into an LC-MS/MS system.

    • The peptides are separated by reverse-phase chromatography.

    • The mass spectrometer is set to specifically detect the mass-to-charge ratio of the IsoLG-lysine lactam adduct on target peptides.

  • Data Analysis:

    • The amount of the specific IsoLG-modified peptide is quantified by comparing its signal to that of a known internal standard.

    • This allows for the precise measurement of the level of IsoLG adduction.

Experimental Workflow for IsoLG Adduct Detection

The following diagram illustrates a typical workflow for the detection of IsoLG protein adducts, comparing the flow cytometry and mass spectrometry approaches.

Experimental_Workflow cluster_0 Sample Collection and Preparation cluster_1 Flow Cytometry Pathway cluster_2 Mass Spectrometry Pathway cluster_3 Data Output Sample Biological Sample (Blood, Tissue, CSF) Cell_Isolation Cell Isolation (for Flow Cytometry) Sample->Cell_Isolation Protein_Extraction Protein Extraction (for Mass Spectrometry) Sample->Protein_Extraction Staining Antibody Staining for Cell Markers and IsoLG Adducts Cell_Isolation->Staining Digestion Protein Digestion (Trypsin) Protein_Extraction->Digestion Flow_Analysis Flow Cytometry Analysis Staining->Flow_Analysis Flow_Data Mean Fluorescence Intensity (Semi-quantitative) Flow_Analysis->Flow_Data LC_MS_Analysis LC-MS/MS Analysis Digestion->LC_MS_Analysis MS_Data Absolute Quantification of IsoLG-Lysine Lactam (Quantitative) LC_MS_Analysis->MS_Data

Workflow for IsoLG-protein adduct detection.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybenzylamine (2-HBA): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-Hydroxybenzylamine (2-HBA) are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Hydroxybenzylamine with appropriate care. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Personal Protective Equipment (PPE): When handling this compound, wearing the proper PPE is mandatory to prevent skin and eye contact, as well as inhalation.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary.

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.

Step-by-Step Disposal Procedure for 2-Hydroxybenzylamine (this compound)

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Collection

  • Solid Waste: Collect waste this compound, including any contaminated materials such as absorbent pads or weighing paper, in a designated and clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof container. Avoid mixing with other incompatible waste streams.

  • Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container.

Step 2: Labeling

  • Properly label the waste container with "Hazardous Waste," the full chemical name "2-Hydroxybenzylamine," the CAS number (932-30-9), and any relevant hazard symbols (e.g., irritant).

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. Storage should be at a controlled temperature, typically between 2-8°C, under an inert gas like nitrogen or argon if specified by the supplier.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Summary of this compound Properties and Handling

PropertyInformation
CAS Number 932-30-9
Molecular Formula C₇H₉NO
Appearance Beige to Brown Solid
Storage Temperature 2-8°C under inert gas
Solubility Slightly soluble in Chloroform, very slightly soluble in heated Methanol
Hazard Codes Xi (Irritant)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Hydroxybenzylamine.

G start Start: Need to dispose of this compound assess Assess Waste Type start->assess solid Solid this compound or Contaminated Solids assess->solid liquid This compound Solution assess->liquid sharps Contaminated Sharps assess->sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store dispose Arrange for Professional Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

Essential Safety and Operational Guide for Handling 2-Hydroxybenzylamine (2-HBA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-hydroxybenzylamine (2-HBA). It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

Based on safety data, 2-hydroxybenzylamine is irritating to the eyes, respiratory system, and skin.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure. Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1]

1. Eye and Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.

2. Skin Protection: Chemical-resistant gloves and a lab coat are required. For significant handling, consider additional protective clothing to prevent any skin exposure.[1]

3. Respiratory Protection: If working outside a fume hood, or if dust, vapor, or mist is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Quantitative Data for Glove Selection

The following table summarizes the general chemical resistance of common glove materials to chemical classes related to this compound (phenols and amines). This information should be used as a guide only; always consult the glove manufacturer's specific chemical resistance data and perform your own risk assessment.

Glove MaterialResistance to PhenolsResistance to AminesGeneral Recommendation
Nitrile GoodFair to GoodRecommended for incidental contact and splash protection.[1][3][4][5]
Neoprene Very GoodGoodA robust option for extended contact.[2][4]
Natural Rubber (Latex) FairPoorNot recommended for handling this compound due to poor organic solvent resistance.[2][4]
Butyl Rubber GoodPoorOffers good resistance to many polar organics but may not be suitable for all applications involving this compound.[4]
PVC (Polyvinyl Chloride) FairGoodCan be used for strong bases and acids, but offers poor resistance to most organic solvents.[4]

Disclaimer: Glove performance is affected by thickness, chemical concentration, temperature, and duration of exposure.[6] The data above is for general guidance. It is critical to test gloves against the specific chemicals and conditions of your application.

Operational and Disposal Plans

Safe Handling and Experimental Workflow

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to cleanup.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase A Risk Assessment (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure this compound in Ventilated Area C->D Proceed to Experiment E Perform Chemical Reaction/Procedure D->E F Monitor Experiment for Adverse Reactions E->F H Decontaminate Glassware & Work Surfaces G Quench Reaction & Neutralize Byproducts F->G Proceed to Cleanup G->H I Segregate & Label Hazardous Waste H->I J Properly Doff & Dispose of Contaminated PPE I->J L Hazardous Waste Pickup I->L Store for Disposal K Wash Hands Thoroughly J->K

Workflow for the safe handling of 2-hydroxybenzylamine.
Representative Experimental Protocol: Synthesis of a Schiff Base

This protocol is a generalized example of a reaction involving an amine like this compound and should be adapted based on a thorough, experiment-specific risk assessment.

Objective: To synthesize an N-benzylidene-2-hydroxyaniline derivative.

Methodology:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Dissolve 2-hydroxybenzylamine (1.0 eq) in an appropriate solvent (e.g., ethanol or methanol).

    • Add an aromatic aldehyde (1.0 eq) to the solution.

    • If required, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reaction:

    • Heat the mixture to reflux and maintain for the duration determined by procedural guidelines or reaction monitoring (e.g., TLC).

  • Workup and Isolation:

    • After cooling to room temperature, the product may precipitate. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system.

  • Characterization: Analyze the final product for purity and identity using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Spill Management and Decontamination

In the event of a spill, prioritize personal safety and containment.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., paper towels or a chemical absorbent).[1]

    • Gently sweep or vacuum the absorbed material into a suitable, labeled disposal container.[1]

    • Wipe the spill area with a damp cloth, followed by a final decontamination of the surface.

    • Place all cleanup materials into a hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team (e.g., Environmental Health & Safety).

    • Prevent entry into the contaminated area.

    • Provide details of the spilled chemical to emergency responders.

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[1]

  • Solid this compound Waste: Collect unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials: All PPE, absorbent materials from spills, and disposable labware contaminated with this compound must be disposed of as hazardous waste. Place these items in a designated, sealed hazardous waste container.

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. After thorough rinsing, deface the original label before disposing of the container.

  • Waste Segregation: Do not mix this compound waste with incompatible materials. Keep aqueous waste separate from halogenated and non-halogenated solvent waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-HBA
Reactant of Route 2
Reactant of Route 2
2-HBA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.